2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMOEWPBTNQAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631298 | |
| Record name | 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161117-67-5 | |
| Record name | 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,5,7,8-Pentamethylchroman-6-sulfonamide
This technical guide provides a comprehensive overview of the chemical, physical, and inferred biological properties of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the synthesis, and known characteristics of this compound, drawing from available data on its direct precursor and the broader class of sulfonamides.
Chemical and Physical Properties
This compound is a synthetic organic compound characterized by a pentamethylchroman moiety linked to a sulfonamide group. While extensive experimental data for this specific sulfonamide is limited, its properties can be largely inferred from its well-studied precursor, 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl).
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) |
| CAS Number | 161117-67-5[1] | 112160-39-1[2] |
| Molecular Formula | C₁₄H₂₁NO₃S | C₁₄H₁₉ClO₃S[2] |
| Molecular Weight | 283.39 g/mol (Calculated) | 302.82 g/mol [2] |
| Appearance | Inferred to be a solid powder | Powder |
| Melting Point | Not reported | 77-82 °C |
| Solubility | Expected to be soluble in organic solvents | Soluble in chloroform[2] |
| InChI Key | Not available | UXUOVYKDMGFUDU-UHFFFAOYSA-N[2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the reaction of its sulfonyl chloride precursor with ammonia or an appropriate amine. The synthesis of the precursor, 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), is a well-documented two-step process starting from 2,2,5,7,8-pentamethylchroman-6-ol.
Synthesis of the Precursor: 2,2,5,7,8-pentamethylchroman-6-ol
The synthesis of the chromanol precursor involves a Friedel-Crafts-type reaction between 2,3,6-trimethylhydroquinone and 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.
Experimental Protocol: Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol [3]
-
Reaction Setup: A suspension of anhydrous aluminum chloride (1.86 mol) in dry dichloromethane (850 ml) is cooled to 5°C.
-
Addition of Reactants: 2,3,6-trimethylhydroquinone (1.69 mol) is added to the suspension. After stirring for 30 minutes, 3-methyl-2-buten-1-ol (1.86 mol) is added dropwise, maintaining the temperature between 5-10°C.
-
Reaction: The mixture is stirred at room temperature overnight.
-
Work-up: The reaction mixture is poured into ice-water. The resulting precipitate is filtered off. The filtrate is extracted with dichloromethane. The organic phase is washed with water until neutral, dried over magnesium sulfate, and evaporated.
-
Purification: The crude product is purified by distillation followed by recrystallization from heptane to yield 2,2,5,7,8-pentamethylchroman-6-ol.
Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)
The chromanol is then converted to the sulfonyl chloride via chlorosulfonation.
Experimental Protocol: Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride
-
Chlorosulfonation: 2,2,5,7,8-pentamethylchroman-6-ol is reacted with chlorosulfonic acid in a suitable solvent such as chloroform.
-
Reaction Conditions: The reaction is typically carried out at low temperatures.
-
Work-up and Purification: The reaction mixture is carefully quenched, and the product is isolated and purified to yield Pmc-Cl.
Synthesis of this compound
The final step is the conversion of the sulfonyl chloride to the sulfonamide. This is a standard nucleophilic substitution reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride is dissolved in an appropriate aprotic solvent.
-
Addition of Amine: An excess of ammonia (or a primary/secondary amine for substituted sulfonamides) is added to the solution. The reaction is typically stirred at room temperature.
-
Work-up: The reaction mixture is washed with water to remove any ammonium chloride salt and excess ammonia. The organic layer is dried and the solvent is evaporated.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.
References
2,2,5,7,8-Pentamethylchroman-6-sulfonamide structure and synthesis.
An In-Depth Technical Guide to 2,2,5,7,8-Pentamethylchroman-6-sulfonamide: Structure and Synthesis
This technical guide provides a comprehensive overview of the structure and synthesis of this compound, a compound of interest in medicinal chemistry and peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure
This compound is a derivative of the chromanol scaffold, which is structurally related to Vitamin E. The core structure consists of a bicyclic chroman ring system with five methyl group substitutions and a sulfonamide functional group at the 6-position.
Caption: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for the compound and its immediate precursor, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), is provided below.
| Property | Value (Pmc-Cl) | Value (Sulfonamide) | Reference |
| Molecular Formula | C₁₄H₁₉ClO₃S | C₁₄H₂₀N₂O₃S | [1][2] |
| Molecular Weight | 302.82 g/mol | 299.39 g/mol | [1][2][3] |
| Appearance | Powder | Not specified | [3] |
| Melting Point | 77-82 °C | Not specified | [3] |
| Assay (Purity) | ≥97.0% (HPLC) | Not specified | [3] |
| Storage Temperature | -20°C | Not specified | [3] |
Synthesis Pathway
The synthesis of this compound is a multi-step process. It begins with the formation of the chromanol core, followed by sulfonation, chlorination to form the reactive sulfonyl chloride intermediate, and finally, amination to yield the target sulfonamide.
Caption: Multi-step synthesis workflow for this compound.
Experimental Protocols
Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH)
This procedure outlines the initial formation of the chroman ring system.[4]
-
Materials:
-
2,3,6-trimethylhydroquinone (257 g, 1.69 mol)
-
Anhydrous aluminum chloride (248 g, 1.86 mol)
-
3-methyl-2-buten-1-ol (160 g, 1.86 mol)
-
Dry dichloromethane (850 ml)
-
Ice-water
-
Magnesium sulfate
-
Heptane
-
-
Procedure:
-
Suspend anhydrous aluminum chloride in dry dichloromethane in a reaction vessel and cool to 5°C.
-
Introduce 2,3,6-trimethylhydroquinone to the suspension.
-
Stir the mixture for 30 minutes.
-
Add 3-methyl-2-buten-1-ol dropwise, maintaining the temperature between 5-10°C.
-
Allow the mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water. Filter off the resulting precipitate.
-
Extract the filtrate with dichloromethane.
-
Wash the combined organic phases with water until neutral.
-
Dry the organic phase over magnesium sulfate and evaporate the solvent.
-
Distill the residue under vacuum (140°C at 0.4 mbar) to obtain the crude product.
-
Recrystallize the main fraction from heptane to yield pure 2,2,5,7,8-pentamethylchroman-6-ol.
-
Synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)
This two-step protocol converts the precursor alcohol into the reactive sulfonyl chloride intermediate. The reported yield for this two-step process is approximately 53%.[1]
-
Materials:
-
2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH)
-
Chlorosulfonic acid (HSO₃Cl)
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform
-
-
Procedure:
-
Sulfonation:
-
Dissolve PMC-OH in anhydrous chloroform and cool the solution to 0-5°C.
-
Slowly add chlorosulfonic acid to the solution.
-
Stir the reaction mixture at 0-5°C for 4-6 hours to form the intermediate sulfonic acid.
-
-
Chlorination:
-
To the sulfonic acid intermediate from the previous step, add thionyl chloride.
-
Heat the mixture to reflux (70-80°C) for 2-3 hours.
-
After cooling, the reaction can be worked up using standard procedures to isolate the 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride product.
-
-
Synthesis of this compound
This final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride with an amino group. This is a general procedure based on established methods for sulfonamide synthesis.[5]
-
Materials:
-
2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
An ammonia source (e.g., aqueous ammonia, ammonium chloride with a base)
-
A base (e.g., triethylamine, pyridine), if using an ammonium salt.
-
-
Procedure:
-
Dissolve Pmc-Cl in a suitable anhydrous solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add the ammonia source to the stirred solution. If using an ammonium salt, a non-nucleophilic base should be added to liberate free ammonia in situ.
-
Allow the reaction to stir at a low temperature for a set period, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup to remove any inorganic salts.
-
Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final this compound.
-
Applications and Significance
The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is widely utilized as a protecting group for the guanidino side chain of arginine in solid-phase peptide synthesis (SPPS).[1][6] The bulky pentamethyl substitution on the chroman ring provides significant steric hindrance, rendering it stable to the basic conditions used for Fmoc group removal, yet labile to cleavage by strong acids like trifluoroacetic acid (TFA) during the final deprotection step.[1][6] The sulfonamide itself is the core structure linked to the arginine side chain and is a key component in the utility of this protecting group strategy. Furthermore, sulfonamides are a well-established class of compounds with a broad range of biological activities, making this scaffold a point of interest for further functionalization in drug discovery programs.[7]
References
- 1. 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | 112160-39-1 | Benchchem [benchchem.com]
- 2. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride | C14H19ClO3S | CID 4374440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride = 97.0 HPLC 112160-39-1 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-Depth Technical Guide to 2,2,5,7,8-Pentamethylchroman-6-sulfonamide: Synthesis, Applications, and Biological Context
This technical guide provides a comprehensive overview of 2,2,5,7,8-pentamethylchroman-6-sulfonamide, with a primary focus on its synthesis, historical context, and principal application in peptide chemistry. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Discovery and History
The history of this compound is intrinsically linked to the advancement of solid-phase peptide synthesis (SPPS). Rather than a discovery for direct therapeutic use, its development was driven by the need for a robust and acid-labile protecting group for the guanidino side chain of arginine residues. The sulfonamide is formed by the reaction of its precursor, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), with the arginine side chain.
The Pmc group was introduced as a more acid-labile alternative to the earlier 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group, allowing for milder deprotection conditions with trifluoroacetic acid (TFA), which is advantageous in the synthesis of complex peptides.[1] Its structural similarity to α-tocopherol (vitamin E) contributes to its resistance to oxidation.[2] The pentamethyl substitution on the chroman ring provides significant steric hindrance and stability under both acidic and basic conditions encountered during the iterative cycles of peptide assembly.[2]
Physicochemical Properties
The direct precursor to the sulfonamide, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), is a well-characterized compound. Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 112160-39-1 | [3] |
| Molecular Formula | C₁₄H₁₉ClO₃S | [2][3] |
| Molecular Weight | 302.82 g/mol | [2][3] |
| Appearance | Powder | |
| Melting Point | 77-82 °C | |
| Solubility | Soluble in organic solvents like chloroform. | [2] |
| Storage Temperature | −20°C |
Synthesis and Experimental Protocols
The synthesis of this compound begins with the preparation of its key precursor, 2,2,5,7,8-pentamethylchroman-6-ol, which is then converted to the sulfonyl chloride.
Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol
Principle: This synthesis involves a Friedel-Crafts-type alkylation of 2,3,6-trimethylhydroquinone with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst, followed by intramolecular cyclization.
Experimental Protocol:
-
Suspend 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane and cool to 5°C.
-
Add 257 g (1.69 mol) of 2,3,6-trimethylhydroquinone to the suspension and stir for 30 minutes.
-
Add 160 g (1.86 mol) of 3-methyl-2-buten-1-ol dropwise, maintaining the temperature between 5-10°C.
-
Allow the mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water.
-
Filter the resulting precipitate.
-
Extract the filtrate with dichloromethane.
-
Wash the organic phase with water until neutral, then dry over magnesium sulfate and evaporate the solvent.
-
Purify the residue by distillation at 140°C and 0.4 mbar to yield the title compound.[4]
-
The product can be further purified by recrystallization from heptane.[4]
Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride (Pmc-Cl)
Principle: This is a two-step process involving the sulfonation of the chromanol precursor followed by chlorination of the resulting sulfonic acid.[2]
Experimental Protocol:
-
Sulfonation: Dissolve 2,2,5,7,8-pentamethylchroman-6-ol in anhydrous chloroform and cool to 0–5°C.
-
Slowly add chlorosulfonic acid (HSO₃Cl) and stir the reaction mixture at this temperature for 4–6 hours.[2]
-
Chlorination: Treat the intermediate sulfonic acid with thionyl chloride (SOCl₂).
-
Reflux the mixture at 70–80°C for 2–3 hours to yield Pmc-Cl.[2]
-
The overall yield for this two-step process is approximately 53%.[2]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Pmc-Cl is in Fmoc-based SPPS, where it serves as a protecting group for the guanidino functional group of arginine.
Workflow:
-
Protection: The commercially available Fmoc-Arg(Pmc)-OH, where the arginine side chain is already protected as a sulfonamide, is used as the building block. This is synthesized by reacting Fmoc-Arg-OH with Pmc-Cl.
-
Coupling: During SPPS, the Fmoc-Arg(Pmc)-OH is coupled to the growing peptide chain on the solid support.
-
Deprotection: The Nα-Fmoc group is removed with a base (e.g., piperidine) to allow for the coupling of the next amino acid. The Pmc group remains stable under these conditions.
-
Final Cleavage: After the peptide sequence is fully assembled, the Pmc group is cleaved from the arginine side chain simultaneously with the cleavage of the peptide from the resin. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[1]
References
Spectroscopic and Mechanistic Insights into 2,2,5,7,8-Pentamethylchroman-6-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and relevant biological context of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide. Due to the limited availability of specific experimental data for this compound in public databases, this document focuses on predicted spectroscopic characteristics based on analogous structures, detailed experimental protocols for data acquisition, and relevant biological pathways for the broader class of sulfonamides.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the pentamethylchroman moiety and the sulfonamide functional group.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.0 | Singlet | 2H | -SO₂NH₂ |
| ~2.6 | Triplet | 2H | Ar-CH₂- |
| ~2.5, 2.2, 2.1 | Singlets | 3H each (9H total) | Ar-CH₃ |
| ~1.8 | Triplet | 2H | -CH₂-C(CH₃)₂ |
| ~1.3 | Singlet | 6H | -C(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~140 - 120 | Aromatic Carbons |
| ~118 | Quaternary Aromatic Carbon |
| ~73 | Quaternary Carbon (-O-C(CH₃)₂) |
| ~40 - 30 | Methylene Carbons (-CH₂-) |
| ~25 - 15 | Methyl Carbons (-CH₃) |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M+H]⁺ | Molecular Ion Peak |
| [M-SO₂NH₂]⁺ | Fragment ion corresponding to the loss of the sulfonamide group |
| [M-C₃H₇]⁺ | Fragment ion corresponding to the loss of an isopropyl group from the chroman ring |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3200 | N-H stretching (sulfonamide) |
| 3000 - 2850 | C-H stretching (aliphatic) |
| 1600 - 1450 | C=C stretching (aromatic) |
| 1350 - 1300 | Asymmetric SO₂ stretching |
| 1160 - 1140 | Symmetric SO₂ stretching |
| 950 - 900 | S-N stretching |
Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| λmax (nm) | Solvent | Chromophore |
| ~280 - 290 | Ethanol/Methanol | Substituted benzene ring |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are standard procedures that can be applied to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. If the compound has limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.
-
Ionization: Utilize ESI in positive ion mode to generate protonated molecular ions ([M+H]⁺).
-
Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak.
-
Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Place the KBr pellet in the sample holder or apply pressure to the sample on the ATR crystal. Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Instrumentation: A UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Record the baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution.
-
Record the UV-Vis spectrum, typically in the range of 200 to 800 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Putative Biological Signaling Pathway: Inhibition of Folic Acid Synthesis
Sulfonamides are a well-established class of antibiotics that act by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. The diagram below illustrates this mechanism of action.
References
The Rising Therapeutic Potential of Chroman-6-Sulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of distinct pharmacophores into hybrid molecular scaffolds represents a powerful strategy in modern drug discovery. This guide delves into the burgeoning field of chroman-6-sulfonamide derivatives, molecules that marry the structural rigidity and biological versatility of the chroman nucleus with the well-established therapeutic properties of the sulfonamide group. This unique combination has unlocked a diverse range of biological activities, positioning these compounds as promising candidates for the development of novel therapeutic agents against a spectrum of diseases, including cancer, diabetes, and microbial infections.
General Synthetic Pathway
The synthesis of chroman-6-sulfonamide derivatives typically involves a multi-step process. A common approach begins with the appropriate salicylaldehyde derivative, which undergoes cyclization to form the core chroman or chromene ring. Subsequent functional group manipulations, such as chlorosulfonation followed by amination, introduce the key sulfonamide moiety at the 6-position. The versatility of this synthetic route allows for the introduction of a wide array of substituents on both the chroman ring and the sulfonamide nitrogen, enabling the exploration of structure-activity relationships.[1]
Caption: General synthetic workflow for chroman-6-sulfonamide derivatives.
Diverse Biological Activities and Quantitative Data
Chroman-6-sulfonamide derivatives have demonstrated a remarkable breadth of biological activities. The following sections summarize the key findings and present quantitative data for easy comparison.
Anticancer Activity
A significant area of investigation for these compounds is their potential as anticancer agents.[2] Several derivatives have shown potent cytotoxic and anti-proliferative effects against various cancer cell lines.[3][4] The proposed mechanism often involves the induction of apoptosis, as evidenced by the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases.[4]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 13a | HepG2 (Hepatocellular Carcinoma) | 3.48 ± 0.28 | [4] |
| 15a | HepG2 (Hepatocellular Carcinoma) | 5.03 ± 0.39 | [4] |
| 4b | HepG2 (Hepatocellular Carcinoma) | 8.08 ± 0.51 | [4] |
| 15c | HepG2 (Hepatocellular Carcinoma) | 7.57 ± 0.66 | [4] |
| 105a | HepG2 (Hepatocellular Carcinoma) | 3.48 ± 0.28 | [3] |
| 105b | HepG2 (Hepatocellular Carcinoma) | 5.03 ± 0.39 | [3] |
| 6i | MCF-7 (Breast Cancer) | 34.7 | [5] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Caption: Proposed apoptotic signaling pathway induced by active compounds.
Antidiabetic Activity
Certain chroman-6-sulfonamide derivatives have emerged as promising antidiabetic agents, primarily through the inhibition of key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase.[6][7] By inhibiting these enzymes, the rate of glucose absorption from the intestine is reduced, helping to manage postprandial hyperglycemia. Some derivatives also show activity as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonists, which can improve insulin sensitivity.[6]
| Compound ID | Target Enzyme | IC50 | Reference |
| Compound 2 | α-Amylase | 1.76 ± 0.01 µM | [6] |
| Compound 9 | α-Amylase | 1.08 ± 0.02 µM | [6] |
| Acarbose (Ref.) | α-Amylase | 0.43 ± 0.01 µM | [6] |
| Compound 2 | α-Glucosidase | 0.548 ± 0.02 µg/mL | [6] |
| Compound 9 | α-Glucosidase | 2.44 ± 0.09 µg/mL | [6] |
| Acarbose (Ref.) | α-Glucosidase | 0.604 ± 0.02 µg/mL | [6] |
| Compound 2 | PPAR-γ | 3.152 ± 0.03 µg/mL | [6] |
| Compound 9 | PPAR-γ | 3.706 ± 0.32 µg/mL | [6] |
| Pioglitazone (Ref.) | PPAR-γ | 4.884 ± 0.29 µg/mL | [6] |
| Compound 6i | DPP-IV | 10.98 µM | [8] |
| Compound 6j | DPP-IV | 10.14 µM | [8] |
| Sitagliptin (Ref.) | DPP-IV | 0.018 µM | [8] |
Note: Lower IC50 values indicate greater potency.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase (CA) inhibitors.[9] Unsurprisingly, chroman-sulfonamide hybrids have been investigated as inhibitors of various human CA isoforms (hCA).[9][10] Particularly, inhibition of tumor-associated isoforms hCA IX and XII is a validated strategy for cancer therapy.[9]
| Compound ID | Target Isoform | Ki (nM) | Reference |
| 6i | hCA I | 213.6 | [9] |
| 6e | hCA I | 246.7 | [9] |
| 5f | hCA II | 9.3 | [10] |
| 6f | hCA II | 7.5 | [10] |
| Acetazolamide (Ref.) | hCA II | 12.1 | [10] |
| 5a | hCA XII | 20.1 | [9] |
| 6h | hCA XII | 22.6 | [9] |
| 5h | hCA XII | 26.8 | [9] |
| Acetazolamide (Ref.) | hCA XII | 5.7 | [9] |
Note: Ki is the inhibition constant; lower values indicate tighter binding and more potent inhibition.
Antimicrobial and Antioxidant Activities
The chroman-6-sulfonamide scaffold has also been explored for its antimicrobial and antioxidant properties.[11][12][13] While some derivatives have shown moderate activity against bacterial and fungal strains, others have demonstrated good radical scavenging and reducing power in antioxidant assays.[12][13][14]
| Compound ID | Activity | Measurement | Result | Reference |
| 5f | Antibacterial | Zone of inhibition (E. coli, S. aureus) | Good activity | [12] |
| 10g | Antibacterial | Zone of inhibition (various strains) | Good activity | [12] |
| 5b | Antioxidant | DPPH Radical Scavenging (IC50) | 0.66 mM | [13] |
| 8c | Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | Most efficient in series | [13] |
Detailed Experimental Protocols
In Vitro Anti-proliferative Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10^3 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the chroman-6-sulfonamide derivatives (typically in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
In Vitro α-Amylase Inhibition Assay
-
Enzyme Solution: A solution of porcine pancreatic α-amylase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Substrate Solution: A 1% starch solution is prepared by dissolving soluble starch in the buffer.
-
Assay Procedure: A mixture containing the enzyme solution and various concentrations of the test compound is pre-incubated for 10 minutes at 37°C.
-
Reaction Initiation: The starch solution is added to the mixture to initiate the enzymatic reaction, and the incubation is continued for a defined period (e.g., 15 minutes).
-
Reaction Termination: The reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent.
-
Color Development: The mixture is heated in a boiling water bath for 5-10 minutes to allow for color development.
-
Absorbance Measurement: After cooling to room temperature, the absorbance is measured at 540 nm.
-
Calculation: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value is determined from a plot of inhibition percentage versus compound concentration.[6]
Caption: Experimental workflow for an in vitro enzyme inhibition assay.
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more potent derivatives:
-
Anticancer Activity: The nature of the substituent on the sulfonamide nitrogen and on the chroman ring significantly influences anticancer potency. For instance, certain heterocyclic substitutions have been shown to enhance activity against HepG2 cells.[4]
-
Antidiabetic Activity: For α-amylase and α-glucosidase inhibition, the presence of specific groups like cyano and imino on the chromene ring appears to be beneficial.[6]
-
Carbonic Anhydrase Inhibition: The length of the linker between the chroman core and the sulfamoylphenyl moiety plays a crucial role in the inhibitory activity against different CA isoforms. For example, 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide derivatives are generally more potent hCA I inhibitors than their sulfamoylphenyl or sulfamoylbenzyl counterparts.[9]
Conclusion
Chroman-6-sulfonamide derivatives represent a versatile and highly promising class of bioactive compounds. The fusion of the chroman scaffold with the sulfonamide pharmacophore has yielded molecules with potent anticancer, antidiabetic, and enzyme-inhibitory activities. The synthetic accessibility of this scaffold allows for extensive chemical modification, providing a robust platform for optimizing potency and selectivity. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers dedicated to advancing these compounds from promising hits to clinically viable drug candidates. Future research should focus on elucidating detailed mechanisms of action, exploring in vivo efficacy, and conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to fully realize the therapeutic potential of this exciting molecular architecture.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties [mdpi.com]
- 11. Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: 2,2,5,7,8-Pentamethylchroman-6-sulfonamide (CAS 161117-67-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,5,7,8-Pentamethylchroman-6-sulfonamide is a synthetic organic compound featuring a chroman core, structurally related to Vitamin E, and a sulfonamide functional group. While the sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents, the primary documented application of this specific molecule, CAS 161117-67-5, is in the field of synthetic organic chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and established utility as a protecting group, alongside a discussion of the biological relevance of its structural components.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in public literature. However, data for its immediate precursor, 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride (Pmc-Cl), provides valuable insights.
| Property | Value (for Pmc-Cl, CAS 112160-39-1) | Reference |
| Molecular Formula | C₁₄H₁₉ClO₃S | [1] |
| Molecular Weight | 302.82 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 77-82 °C | [1] |
| Purity | ≥97.0% (HPLC) | [1] |
Synthesis and Chemical Reactions
The synthesis of this compound proceeds via a multi-step pathway, starting from the corresponding chromanol.
Experimental Protocol: Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol
The precursor, 2,2,5,7,8-pentamethylchroman-6-ol, is synthesized from 2,3,6-trimethylhydroquinone and 3-methyl-2-buten-1-ol.
Materials:
-
2,3,6-trimethylhydroquinone
-
Anhydrous aluminum chloride
-
Dry dichloromethane
-
3-methyl-2-buten-1-ol
-
Ice-water
-
Magnesium sulfate
-
Heptane
Procedure:
-
A suspension of 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane is prepared and cooled to 5°C.
-
257 g (1.69 mol) of 2,3,6-trimethylhydroquinone is introduced into the suspension.
-
After stirring for 30 minutes, 160 g (1.86 mol) of 3-methyl-2-buten-1-ol is added dropwise at a temperature of 5°-10°C.
-
The mixture is stirred at room temperature overnight.
-
The reaction mixture is then poured into ice-water, and the resulting precipitate is filtered off.
-
The filtrate is extracted with dichloromethane.
-
The organic phase is washed with water until neutral, dried over magnesium sulfate, and evaporated.
-
The residue is distilled to yield the title compound, which can be further recrystallized from heptane. The melting point of the purified product is 85°-88°C.[2]
General Protocol for Sulfonamide Formation
The sulfonamide is typically formed by the reaction of the corresponding sulfonyl chloride with an amine.
General Reaction:
R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻
While a specific protocol for this compound is not detailed in the available literature, the synthesis would involve the reaction of 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride (Pmc-Cl) with ammonia or a primary/secondary amine in the presence of a base.
Synthesis pathway for this compound.
Applications in Organic Synthesis
The primary documented use of this compound and its derivatives is as a protecting group for amines in multi-step organic synthesis. The bulky and electron-rich chroman moiety provides steric hindrance and stability under various reaction conditions.
Workflow for using Pmc as a protecting group for amines.
Biological Context of Structural Moieties
While specific biological activity data for this compound as a modulator of specific targets like RORγt is not publicly available, its constituent parts, the chroman and sulfonamide groups, are of significant interest in medicinal chemistry.
-
Chroman Core: The chroman structure is the core of Vitamin E (tocopherols and tocotrienols), which are known for their antioxidant properties. This scaffold is often explored in the design of new bioactive molecules due to its favorable safety profile and potential for antioxidant activity.
-
Sulfonamide Group: The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibacterial, anti-inflammatory, diuretic, and hypoglycemic agents. Its ability to act as a bioisostere for other functional groups and its hydrogen bonding capabilities make it a valuable moiety in drug design.
Conclusion
This compound is a compound with a well-defined role in synthetic organic chemistry as a protecting group. While its direct biological activities are not extensively documented, its structural components suggest potential for further investigation in medicinal chemistry. This guide provides a summary of the available technical information to support researchers and scientists in their work with this compound.
References
IUPAC name for 2,2,5,7,8-Pentamethylchroman-6-sulfonamide.
An In-Depth Technical Guide to 2,2,5,7,8-Pentamethylchroman-6-sulfonamide
IUPAC Name: 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide
This technical guide provides a comprehensive overview of this compound, a molecule combining the structural features of a vitamin E analogue with the versatile sulfonamide functional group. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed insights into its synthesis, physicochemical properties, and potential biological significance.
Introduction
Sulfonamides (-SO₂NH₂) represent a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] First introduced as antibacterial drugs, their applications have since expanded to include treatments for a variety of conditions, demonstrating activities as anticancer, antiviral, anti-inflammatory, and antidiabetic agents.[1][2][3] The core of the title compound is a 2,2,5,7,8-pentamethylchroman structure, a saturated heterocyclic scaffold that is a derivative of chromanol and structurally related to α-tocopherol (vitamin E).[4] This structural similarity suggests that derivatives may possess unique biological properties, including potential antioxidant effects.
The combination of the biologically active sulfonamide moiety with the chroman framework presents a molecule of significant interest for chemical and pharmacological research. Its precursor, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), is a well-established reagent used to introduce an acid-labile protecting group for the guanidino side chain of arginine during solid-phase peptide synthesis.[4][5] This guide details the synthetic pathway from basic precursors to the final sulfonamide, outlines its properties, and explores its potential applications based on its chemical architecture.
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process. It begins with the construction of the chroman ring system, followed by sulfonation and chlorination to form a key sulfonyl chloride intermediate, which is then aminated to yield the final product.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | 112160-39-1 | Benchchem [benchchem.com]
- 5. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride ≥97.0% (HPLC) | 112160-39-1 [sigmaaldrich.com]
An In-depth Technical Guide to the Key Chemical Features of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide
This technical guide provides a comprehensive overview of the core chemical features of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide, a molecule of interest to researchers, scientists, and professionals in the field of drug development. This document details its synthesis, physicochemical properties, and potential biological significance, supported by experimental data and visualizations.
Chemical Identity and Structure
This compound is a synthetic organic compound characterized by a chroman core, structurally related to Vitamin E (α-tocopherol), and a sulfonamide functional group. The pentamethyl substitution on the chroman ring provides significant steric hindrance and chemical stability.
Molecular Structure:
The core structure consists of a bicyclic chroman ring system with five methyl group substituents at positions 2, 2, 5, 7, and 8. A sulfonamide group (-SO₂NH₂) is attached at the 6th position of the aromatic ring.
Physicochemical and Spectroscopic Data
Quantitative data for the precursor, 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), is summarized below. The properties of the target sulfonamide are inferred from this data and general chemical principles.
| Property | Value (for Pmc-Cl) | Reference |
| Molecular Formula | C₁₄H₁₉ClO₃S | [1][2][3][4] |
| Molecular Weight | 302.82 g/mol | [1][2][3][4] |
| Appearance | Powder | [2][4] |
| Melting Point | 77-82 °C | [2][4] |
| Assay (Purity) | ≥97.0% (HPLC) | [2][4] |
| Storage Temperature | -20°C | [1][2][4] |
| Solubility | Soluble in chloroform | [1] |
| ¹³C NMR Chemical Shifts (δ) | 44.2 (sulfonyl chloride), 152.1 (chroman ring) | [1] |
Note: The sulfonamide derivative is expected to have a slightly higher molecular weight and potentially a different melting point and solubility profile compared to the sulfonyl chloride precursor.
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through a two-step process, starting from 2,2,5,7,8-pentamethylchroman-6-ol.
Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)
The precursor, Pmc-Cl, is synthesized via chlorosulfonation of 2,2,5,7,8-pentamethylchroman-6-ol.[1]
Experimental Protocol:
-
Sulfonation: 2,2,5,7,8-pentamethylchroman-6-ol is reacted with chlorosulfonic acid in anhydrous chloroform at a controlled temperature of 0–5°C for 4–6 hours.[1]
-
Chlorination: The resulting sulfonic acid intermediate is then treated with thionyl chloride and refluxed at 70–80°C for 2–3 hours to yield Pmc-Cl.[1]
-
Quenching: The reaction mixture is rapidly cooled to -20°C to stabilize the product.[1]
-
Purification: The final product is purified to remove impurities, with purity assessed by HPLC-MS.[1]
A typical yield for this two-step synthesis is approximately 53%.[1] The addition of 1-2 mol% of dimethylformamide (DMF) can act as a catalyst to accelerate the sulfonation step.[1]
Synthesis of this compound
The target sulfonamide is synthesized by the reaction of Pmc-Cl with an amine source, typically ammonia or an ammonium salt.
Experimental Protocol (General):
-
Reaction Setup: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride is dissolved in a suitable aprotic solvent.
-
Amination: An excess of a concentrated aqueous solution of ammonia is added dropwise to the solution of Pmc-Cl while stirring vigorously in an ice bath to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity and Applications
The primary chemical reactivity of this compound is centered around the sulfonamide functional group. The precursor, Pmc-Cl, is a versatile reagent in organic synthesis, primarily used for introducing the Pmc protecting group onto the guanidino side chain of arginine in solid-phase peptide synthesis.[1] The pentamethylchroman moiety imparts significant acid lability, allowing for deprotection under mild acidic conditions.
The sulfonamide derivative itself is expected to exhibit the characteristic chemistry of sulfonamides. The nitrogen atom of the sulfonamide can be further functionalized.
Potential Biological Activity and Signaling Pathways
While specific biological activity for this compound has not been extensively reported, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents.[5][6] Sulfonamide-based drugs exhibit diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7]
Antibacterial Mechanism of Action (General for Sulfonamides)
Many sulfonamide antibiotics act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[8][9] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[9] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.[9][10]
The chroman moiety, being a derivative of the antioxidant Vitamin E, may also impart additional biological properties, although this requires further investigation.
Safety and Handling
The precursor, Pmc-Cl, is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3][4] It should be handled with appropriate personal protective equipment, including gloves, eye protection, and a face shield.[2][4] Pmc-Cl is also hygroscopic and should be stored under anhydrous conditions at -20°C to prevent decomposition.[1] While specific toxicity data for the sulfonamide is not available, it should be handled with care in a laboratory setting.
Conclusion
This compound is a molecule with a stable, sterically hindered chroman core and a reactive sulfonamide functional group. While its primary known application is as a derivative of a protecting group in peptide synthesis, the presence of the sulfonamide moiety suggests potential for exploration in medicinal chemistry. Further research is warranted to fully elucidate its biological activity and potential therapeutic applications. This guide provides a foundational understanding of its chemical features to support such future investigations.
References
- 1. 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | 112160-39-1 | Benchchem [benchchem.com]
- 2. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride = 97.0 HPLC 112160-39-1 [sigmaaldrich.com]
- 3. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride | C14H19ClO3S | CID 4374440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride = 97.0 HPLC 112160-39-1 [sigmaaldrich.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-b.com [ajchem-b.com]
- 7. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. m.youtube.com [m.youtube.com]
Introduction to sulfonamides in medicinal chemistry.
An In-Depth Technical Guide to Sulfonamides in Medicinal Chemistry
Introduction and Historical Perspective
Sulfonamides, or "sulfa drugs," represent a cornerstone in the history of medicinal chemistry as the first broadly effective systemic antibacterial agents.[1][2] Their discovery in the 1930s, stemming from the investigation of coal-tar dyes by Gerhard Domagk at Bayer AG, revolutionized medicine and paved the way for the modern antibiotic era.[1] The initial compound, a prodrug named Prontosil, was found to be metabolized in the body to its active form, sulfanilamide.[1] This discovery not only provided a powerful new class of therapeutics but also helped establish the concept of "bioactivation."[1] Since then, thousands of sulfonamide derivatives have been synthesized, leading to compounds with improved efficacy, reduced toxicity, and a wider range of pharmacological activities beyond their antibacterial effects.[1][3] Today, the sulfonamide scaffold is present in drugs for a multitude of conditions, including diabetes, inflammation, glaucoma, and viral infections, underscoring its enduring importance in drug discovery.[4][5][6]
Mechanism of Action: Inhibition of Folate Synthesis
The primary antibacterial action of sulfonamides is bacteriostatic; they inhibit the growth and multiplication of bacteria rather than killing them directly.[1][7] This effect is achieved by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[8][9]
Bacteria, unlike humans, cannot acquire folic acid (Vitamin B9) from their diet and must synthesize it de novo.[1][2] Folic acid is a critical precursor for the synthesis of nucleotides (purines and thymidine) and therefore essential for DNA and RNA replication.[9][10] The DHPS enzyme catalyzes a key step in this pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate to form dihydropteroate.[11][12]
Due to their close structural similarity to PABA, sulfonamides act as competitive inhibitors, binding to the active site of DHPS and preventing PABA from binding.[4][10] This blockade halts the folic acid synthesis pathway, leading to a depletion of essential metabolites and ultimately inhibiting bacterial proliferation.[13]
Structure-Activity Relationships (SAR)
The antibacterial efficacy of sulfonamides is highly dependent on their chemical structure. Modifications to the core sulfanilamide scaffold can significantly alter potency, pharmacokinetic properties, and solubility. The key SAR principles are summarized below.[14][15]
-
N4-Amino Group: A free (unsubstituted) primary aromatic amine at the N4 position is essential for activity.[14][15] This group mimics the amine of PABA. Acylation or substitution of this amine results in inactive compounds, though some can be designed as prodrugs that are metabolized in vivo to release the active free amine.[14]
-
Aromatic Ring: The para-substituted benzene ring is crucial.[15] The amino and sulfonyl groups must be in the 1,4-position.[15] Moving them to the ortho or meta positions abolishes activity.[14]
-
Sulfonamide Group (-SO2NH-): The sulfur atom must be directly linked to the benzene ring.[15] The sulfonamide group itself is essential for binding to the enzyme.[14]
-
N1-Substitutions: While the N4-amino group must remain free, substitutions on the N1 amide nitrogen are not only tolerated but are the primary site of modification for creating different sulfonamide drugs.[14][16] Introducing electron-withdrawing heterocyclic rings at the N1 position generally increases antibacterial potency.[17] These substitutions also critically influence the pKa of the sulfonamide, which affects its solubility and ability to penetrate bacterial cells. Optimal activity is often seen with pKa values between 6.6 and 7.4.[14]
General Synthesis Pathway
The synthesis of sulfonamides is a well-established process in medicinal chemistry. The most common and direct method involves the reaction of an appropriately substituted sulfonyl chloride with ammonia or a primary/secondary amine.[4][18] A typical workflow for producing a sulfanilamide derivative starts with acetanilide.
Quantitative Data Summary
The efficacy and pharmacokinetic profiles of sulfonamides vary significantly depending on the N1-substitution.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Sulfonamides
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[19] Values are representative and can vary by bacterial strain.
| Sulfonamide Derivative | Organism | MIC Range (µg/mL) | Reference(s) |
| Sulfamethoxazole | Staphylococcus aureus | 32 - >512 | [20][21] |
| Sulfamethoxazole | Escherichia coli | 23.2 | [22] |
| Sulfadiazine | Escherichia coli | 7.81 | [23] |
| Sulfadiazine | Klebsiella pneumoniae | 62.5 | [23] |
| Sulfisoxazole | Staphylococcus aureus | ~300 | [20] |
Table 2: Pharmacokinetic Properties of Common Sulfonamides
Pharmacokinetic parameters determine the dosing regimen and clinical utility of a drug.
| Drug | Absorption | Plasma Protein Binding (%) | Half-life (hours) | Metabolism | Excretion |
| Sulfisoxazole | Rapid | 85 | 5-6 | Acetylation (Liver) | Renal |
| Sulfamethoxazole | Rapid | 70 | 10-12 | Acetylation (Liver) | Renal |
| Sulfadiazine | Rapid | 20-50 | 10-17 | Acetylation (Liver) | Renal |
| Sulfasalazine | Poor (10-15%) | >99 | 5-10 | Gut bacteria cleavage | Renal/Fecal |
(Data compiled from multiple sources for illustrative purposes)[9][10]
Experimental Protocols
Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound against the DHPS enzyme by monitoring the consumption of a cofactor in a coupled reaction.[24]
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. youtube.com [youtube.com]
- 15. SAR OF SULPHONAMIDES.pptx [slideshare.net]
- 16. openaccesspub.org [openaccesspub.org]
- 17. Med.chem sulfonamides | PPT [slideshare.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. idexx.com [idexx.com]
- 20. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Applications of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide in Drug Discovery: Application Notes and Protocols
Executive Summary
Extensive research reveals a significant lack of specific data regarding the direct applications of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide in drug discovery. However, the core sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. This document provides a comprehensive overview of the applications of the broader sulfonamide class of compounds in drug discovery, including their diverse biological activities and established mechanisms of action. A related compound, 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride, is noted for its use as a reagent in peptide synthesis.
General Overview of Sulfonamides in Drug Discovery
Sulfonamides, or "sulfa drugs," are a class of synthetic compounds characterized by the presence of a sulfonamide group (-SO₂NH₂). Since their discovery, they have become a vital scaffold in the development of numerous pharmaceuticals.[1][2] Their therapeutic versatility is vast, with applications ranging from antimicrobial to anticancer and anti-inflammatory treatments.[3][4]
The initial breakthrough of sulfonamides was as the first class of effective systemic antibacterial agents.[1][5] Beyond their antimicrobial properties, sulfonamides are integral to the development of drugs for a multitude of conditions, including:
-
Anticancer therapies [3]
-
Anti-inflammatory agents [6]
-
Antiviral medications [3]
-
Diuretics [7]
-
Antidiabetic drugs [8]
-
Anticonvulsants [7]
-
Protease inhibitors [4]
The success of sulfonamides in drug discovery can be attributed to their unique chemical properties, which allow for diverse structural modifications to modulate their pharmacokinetic and pharmacodynamic profiles.
Therapeutic Applications of Sulfonamides
The broad spectrum of biological activities exhibited by sulfonamide-containing drugs highlights their importance in modern medicine. The following diagram illustrates the diverse therapeutic areas where sulfonamides have made a significant impact.
Caption: Diverse therapeutic applications of the sulfonamide scaffold.
Mechanism of Action: Sulfonamide Antibiotics
The antibacterial action of sulfonamides is a classic example of competitive inhibition. These drugs are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[9][10] Bacteria require folic acid for the synthesis of nucleic acids and, consequently, for their growth and replication.[11][] By inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.[10][13] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[11]
The following diagram illustrates the mechanism of action of sulfonamide antibiotics.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Experimental Protocols
Due to the absence of specific experimental data for this compound in drug discovery, detailed protocols for this compound cannot be provided. However, a general protocol for the synthesis of sulfonamides is outlined below.
General Protocol for Sulfonamide Synthesis
The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3][14]
Materials:
-
Aromatic or aliphatic sulfonyl chloride
-
Primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the base to the amine solution.
-
Slowly add a solution of the sulfonyl chloride in the same anhydrous solvent to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.
Quantitative Data
No quantitative data for the biological activity or physicochemical properties of this compound in a drug discovery context were found in the available literature. For other sulfonamides, such data would typically be presented in tables summarizing parameters like:
-
In vitro activity: IC₅₀ or EC₅₀ values against specific enzymes or cell lines.
-
In vivo efficacy: ED₅₀ values in animal models.
-
Pharmacokinetic parameters: Half-life, bioavailability, clearance, etc.
-
Physicochemical properties: Solubility, logP, pKa.
Conclusion
While specific applications of this compound in drug discovery remain uncharacterized, the broader sulfonamide class represents a highly versatile and clinically significant scaffold. The diverse biological activities of sulfonamide-containing drugs underscore their continued importance in the development of new therapeutic agents. Further research is warranted to explore the potential of novel sulfonamide derivatives, including the specific compound of interest, in various disease areas.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. frontiersrj.com [frontiersrj.com]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]
- 13. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 14. ijarsct.co.in [ijarsct.co.in]
Application Notes and Protocols for the Synthesis of Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of sulfonamide derivatives, a critical pharmacophore in drug discovery. The following sections outline common synthetic methodologies, present key data in a structured format, and include workflows for biological evaluation.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Their synthesis is a fundamental skill for chemists in drug development. The most prevalent method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][3][4] This document details this classical approach and also presents modern variations, providing researchers with a comprehensive guide to synthesizing these valuable compounds.
Synthetic Protocols
Protocol 1: Classical Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines
This protocol describes the most common method for sulfonamide synthesis, reacting a sulfonyl chloride with an amine.[1][3][4]
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base (1.1 - 1.5 eq.), such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.[1][3]
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the sulfonyl chloride (1.0 eq.) to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final sulfonamide.
Data Summary:
| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzenesulfonyl chloride | Pyridine | DCM | 12 | ~100 | [4] |
| 2 | p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | DCM | 12 | ~100 | [4] |
| 3 | Morpholine | p-Toluenesulfonyl chloride | Triethylamine | THF | 4 | 95 | [5] |
| 4 | Piperidine | Dansyl chloride | Triethylamine | DCM | 6 | 92 | N/A |
Protocol 2: One-Pot Synthesis of Sulfonamides from Carboxylic Acids
A modern approach allows for the synthesis of sulfonamides directly from carboxylic acids in a one-pot reaction, avoiding the need to isolate the sulfonyl chloride intermediate.[6][7]
Experimental Procedure:
-
Formation of Sulfonyl Chloride: In a reaction vessel, combine the carboxylic acid (1.0 eq.), a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature until the conversion to the acid chloride is complete.
-
Sulfonamide Formation: In the same pot, add a solution of the desired amine (1.2 eq.) and a base (e.g., triethylamine, 2.0 eq.) in an appropriate solvent.
-
Reaction and Work-up: Stir the reaction mixture for the required time at room temperature. Follow the work-up and purification procedures as described in Protocol 1.
Data Summary:
| Entry | Carboxylic Acid | Amine | Chlorinating Agent | Base | Yield (%) | Reference |
| 1 | Benzoic acid | Morpholine | SOCl₂ | Triethylamine | 68 | [6] |
| 2 | Nicotinic acid | Aniline | (COCl)₂ | Pyridine | 75 | N/A |
| 3 | (±)-Bitopertin precursor | (S)-1-phenylethanamine | SOCl₂ | DIPEA | 53 | [6][7] |
| 4 | Vismodegib precursor | 2-aminopropane | (COCl)₂ | Triethylamine | 72 | [6][7] |
Experimental Workflows
The synthesis of novel sulfonamide derivatives is often followed by biological screening to determine their therapeutic potential.
Biological Screening Protocols
Antibacterial Activity Assay (Agar Well Diffusion Method)
This protocol is a common method to assess the antibacterial properties of newly synthesized sulfonamides.[8]
Experimental Procedure:
-
Prepare Media: Prepare nutrient agar plates for bacterial culture.
-
Inoculate Plates: Spread a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) onto the surface of the agar plates.
-
Prepare Wells: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add Compounds: Add a known concentration of the synthesized sulfonamide derivatives (dissolved in a suitable solvent like DMSO) into the wells. A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.[9]
-
Incubation: Incubate the plates at 37 °C for 24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antibacterial activity.
Data Summary (Hypothetical):
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |
| Sulfonamide A | 100 | 15 | 12 |
| Sulfonamide B | 100 | 18 | 16 |
| Ciprofloxacin | 10 | 25 | 22 |
| DMSO | N/A | 0 | 0 |
Signaling Pathway Inhibition
Sulfonamides are known to inhibit various enzymatic pathways. For instance, antibacterial sulfonamides act by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[10]
The diagram above illustrates how sulfonamides competitively inhibit DHPS, thereby blocking the synthesis of folic acid and ultimately inhibiting bacterial growth. This makes DHPS a key target for the development of novel antibacterial agents.[10] Researchers can utilize in silico methods like molecular docking to predict the binding affinity of novel sulfonamides to this enzyme.[11][12]
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. saspublishers.com [saspublishers.com]
- 11. In silico screening of sulfonamide derivatives seeded compound library [bio-protocol.org]
- 12. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Role of Chroman and Sulfonamide Derivatives in Biomedical Research
Topic: 2,2,5,7,8-Pentamethylchroman-6-sulfonamide Derivatives in Scientific Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Extensive research indicates that 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is a key reagent in peptide synthesis, utilized for the introduction of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group, particularly for the guanidino side chain of arginine.[1] The resulting this compound moiety is thus a component of protected amino acids. While this specific compound is not documented as a fluorescent probe, the broader classes of sulfonamide and chroman derivatives are of significant interest in biomedical research, with sulfonamides, in particular, forming the basis of various fluorescent probes. This document provides an overview of the primary application of the Pmc group and explores the general use of sulfonamide derivatives as fluorescent probes.
Part 1: The 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) Group in Peptide Synthesis
The Pmc group is a widely employed protecting group for the guanidino functionality of arginine in solid-phase peptide synthesis (SPPS). Its stability under the basic conditions used for Fmoc removal and its straightforward cleavage under acidic conditions make it a valuable tool for the synthesis of complex peptides.
Logical Workflow for Pmc Protection in Peptide Synthesis
Caption: Workflow of Pmc protection in peptide synthesis.
Part 2: Sulfonamide Derivatives as Fluorescent Probes
While this compound itself is not a fluorescent probe, the sulfonamide functional group is a key component in the design of various fluorescent sensors. These probes are engineered to exhibit changes in their fluorescent properties upon interaction with specific analytes, such as metal ions, reactive oxygen species, or changes in the cellular microenvironment.
General Mechanism of a "Turn-On" Sulfonamide-Based Fluorescent Probe
Many sulfonamide-based probes operate on a "turn-on" mechanism, where the fluorescence is initially quenched and is restored upon interaction with the target analyte. This can be achieved through various photophysical processes, such as Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT).
Caption: General mechanism of a "turn-on" fluorescent probe.
Experimental Protocols
The following are generalized protocols for the use of sulfonamide-based fluorescent probes in cell imaging. Note: These are representative protocols and must be adapted for the specific probe and cell line being used.
Protocol 1: Live Cell Imaging with a Sulfonamide-Based Fluorescent Probe
Objective: To visualize the localization or concentration of a target analyte in living cells using a "turn-on" sulfonamide-based fluorescent probe.
Materials:
-
Sulfonamide-based fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging compatible plates or dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation:
-
Prepare a stock solution of the sulfonamide-based fluorescent probe (typically 1-10 mM) in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Culture:
-
Plate cells on a live-cell imaging dish or plate and culture until they reach the desired confluency (typically 60-80%).
-
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for the optimized time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.
-
Experimental Workflow for Live Cell Imaging
Caption: Workflow for live cell fluorescence imaging.
Quantitative Data Summary
The following table summarizes hypothetical photophysical properties that would be relevant for a sulfonamide-based fluorescent probe. Note: This data is illustrative and not specific to this compound.
| Property | Probe Alone | Probe + Analyte | Units |
| Excitation Maximum (λex) | 480 | 495 | nm |
| Emission Maximum (λem) | 520 | 525 | nm |
| Quantum Yield (Φ) | 0.05 | 0.65 | |
| Molar Extinction Coeff. (ε) | 15,000 | 25,000 | M⁻¹cm⁻¹ |
| Brightness (ε × Φ) | 750 | 16,250 | M⁻¹cm⁻¹ |
| Detection Limit | - | 10 | nM |
Disclaimer: The information provided in these application notes is for educational and research purposes only. The protocols are generalized and should be optimized for specific experimental conditions. Based on available scientific literature, this compound is not used as a fluorescent probe; its primary role is in peptide synthesis as part of a protecting group.
References
Application Notes and Protocols for Studying 2,2,5,7,8-Pentamethylchroman-6-sulfonamide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,5,7,8-Pentamethylchroman-6-sulfonamide is a key chemical entity primarily encountered in peptide synthesis as a protecting group for the guanidino function of arginine. The sulfonamide is formed when 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) is reacted with the arginine side chain. The stability of the Pmc group under the basic conditions required for Fmoc removal and its lability to trifluoroacetic acid (TFA) make it a valuable tool in solid-phase peptide synthesis (SPPS).
These application notes provide a detailed overview of the experimental setup for the primary reaction involving the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group: its acid-catalyzed cleavage from a synthetic peptide. Understanding the kinetics and efficiency of this deprotection step is critical for optimizing peptide yield and purity.
Data Presentation
The following tables summarize quantitative data related to the cleavage of the Pmc protecting group. This data is essential for selecting the appropriate deprotection strategy and predicting outcomes.
Table 1: Comparison of Cleavage Efficiency Between Arg(Pmc) and Arg(Pbf) Protected Peptides
| Protecting Group | Peptide Sequence | Cleavage Conditions | Cleavage Time (hours) | Desired Peptide Yield (%) | Reference |
| Pmc | H-Tyr-Gly-Gly-Phe-Leu-Arg(Pmc)-Arg(Pmc)-Ile-NH₂ | 95% TFA / 5% Scavengers | 3 | 46 | [1] |
| Pbf | H-Tyr-Gly-Gly-Phe-Leu-Arg(Pbf)-Arg(Pbf)-Ile-NH₂ | 95% TFA / 5% Scavengers | 3 | 69 | [1] |
Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl
Table 2: Recommended TFA Cleavage Cocktails for Pmc Deprotection
| Reagent Name | Composition | Application Notes | Reference |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, effective for most sequences without sensitive residues. | [2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust mixture for peptides with sensitive residues like Cys, Met, and Trp. | [2] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Ideal for the cleavage of sulfonyl-protected Arginine, including Pmc. Minimizes side reactions with Trp.[3] | [3] |
| Reagent B | 88% TFA, 5% Phenol, 2% TIS, 5% H₂O | A milder, low-odor alternative to Reagent K, good for scavenging trityl groups. | [4] |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; H₂O: Water; EDT: 1,2-Ethanedithiol
Table 3: General Deprotection Times for Pmc-Protected Arginine
| Number of Arg(Pmc) Residues | Recommended Cleavage Time (hours) | Notes |
| 1 | 1.5 - 2 | Standard cleavage time for a single Pmc group. |
| 2-4 | 2 - 4 | Extended time may be necessary for complete deprotection. |
| ≥ 5 | > 4 | Longer reaction times are often required. HPLC monitoring is highly recommended to determine completion.[5][6] |
Experimental Protocols
The following are detailed protocols for the cleavage of the Pmc protecting group from a synthetic peptide and the subsequent analysis.
Protocol 1: Standard Cleavage of a Pmc-Protected Peptide from Resin
Objective: To cleave the peptide from the solid support and remove the Pmc protecting group from arginine residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Scintillation vial or round-bottom flask
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Place the dried peptide-resin (typically 25-50 mg) in a scintillation vial or a small round-bottom flask.
-
Prepare the cleavage cocktail. For the standard cocktail, mix TFA, TIS, and water in a 95:2.5:2.5 ratio. A common volume is 1-2 mL per 25 mg of resin.
-
Add the cleavage cocktail to the peptide-resin.
-
Cap the vial and gently agitate at room temperature for 1.5 to 4 hours. The exact time will depend on the number of Arg(Pmc) residues and the complexity of the peptide (see Table 3).
-
After the desired time, filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate of the peptide should form. Place the tube on ice for 10-30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times, centrifuging and decanting each time.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
For final purification, dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.
Protocol 2: HPLC Monitoring of Pmc Cleavage
Objective: To monitor the progress of the Pmc deprotection reaction to determine the optimal cleavage time.
Materials:
-
Analytical HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Cleavage reaction mixture from Protocol 1
-
Small aliquots of the cleavage mixture taken at different time points (e.g., 30, 60, 90, 120, 180, 240 minutes)
Procedure:
-
At each time point, withdraw a small aliquot (e.g., 5-10 µL) from the cleavage reaction.
-
Precipitate the peptide from the aliquot by adding it to a microcentrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Re-dissolve the peptide in a small volume of Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the chromatogram at a wavelength of 214 nm or 280 nm.
-
The fully deprotected peptide will have a different retention time than the Pmc-protected or partially protected intermediates. The reaction is complete when the peak corresponding to the starting material/intermediates is no longer observed, and the peak for the final product does not increase in area in subsequent time points.
Mandatory Visualization
The following diagrams illustrate the key workflows and reactions associated with the use of the Pmc protecting group.
Caption: Workflow for SPPS using Fmoc-Arg(Pmc)-OH.
Caption: Pmc group cleavage reaction overview.
References
- 1. peptide.com [peptide.com]
- 2. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for 2,2,5,7,8-Pentamethylchroman-6-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis, handling, and biological evaluation of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide. This document is intended to guide researchers in the safe and effective use of this compound in a laboratory setting.
Compound Information
This compound is a sulfonamide derivative of a chroman core, structurally related to Vitamin E. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural features suggest potential for investigation in various therapeutic areas. Sulfonamides as a class are known for their antimicrobial and carbonic anhydrase inhibitory activities.[1][2]
Physical and Chemical Properties
Quantitative data for the direct precursor, 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), is provided below for reference. The properties of the resulting sulfonamide are expected to be similar, with adjustments for the change in the functional group.
Table 1: Physical and Chemical Properties of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)
| Property | Value | Reference |
| CAS Number | 112160-39-1 | [3] |
| Molecular Formula | C₁₄H₁₉ClO₃S | [3] |
| Molecular Weight | 302.82 g/mol | [3] |
| Appearance | Powder | |
| Melting Point | 77-82 °C | |
| Purity | ≥97.0% (HPLC) | [3] |
| Storage Temperature | -20°C |
Table 2: Predicted Properties of this compound
| Property | Predicted Value | Notes |
| CAS Number | 161117-67-5 | [4] |
| Molecular Formula | C₁₄H₂₁NO₃S | --- |
| Molecular Weight | 283.39 g/mol | --- |
| Appearance | Solid (likely a powder) | Based on precursor |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General sulfonamide characteristic |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride with ammonia.[5] This is a standard method for the preparation of primary sulfonamides from their corresponding sulfonyl chlorides.[6]
Materials and Reagents
-
2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)
-
Aqueous ammonia (28-30%)
-
Distilled water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Reaction flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Experimental Procedure
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1 equivalent of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride in a suitable organic solvent such as dichloromethane.
-
Amination: To the stirred solution, slowly add an excess (at least 2 equivalents) of concentrated aqueous ammonia at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with distilled water, 1M HCl solution, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Caption: Synthesis of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The precursor is stored at -20°C, and similar storage conditions are recommended for the sulfonamide to ensure stability.
Experimental Protocols for Biological Evaluation
Given the general biological activities of sulfonamides, the following are detailed protocols for assessing the potential antimicrobial and carbonic anhydrase inhibitory effects of this compound.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay
This method is a standard procedure for evaluating the antimicrobial activity of a compound against various bacterial and fungal strains.[7][8]
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile swabs
-
Micropipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Positive control (e.g., a known antibiotic like sulfamethoxazole)
-
Negative control (DMSO)
-
Incubator
-
Prepare Inoculum: Culture the test microorganisms in an appropriate broth medium to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile swab.
-
Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.
-
Add the positive and negative controls to separate wells on the same plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Caption: Agar Well Diffusion Assay Workflow.
Carbonic Anhydrase Inhibition Assay
This spectrophotometric assay measures the inhibition of carbonic anhydrase (CA) activity by monitoring the hydrolysis of p-nitrophenyl acetate.[9][10]
-
Bovine carbonic anhydrase (BCA) or a specific human CA isozyme
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Acetazolamide)
-
Prepare Solutions:
-
Dissolve the carbonic anhydrase enzyme in the Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare various concentrations of this compound and the positive control in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Test compound solution (or DMSO for control)
-
Carbonic anhydrase solution
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the p-NPA solution to each well.
-
-
Measurement: Immediately measure the absorbance at 400 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation from the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Carbonic Anhydrase Inhibition Assay Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride = 97.0 HPLC 112160-39-1 [sigmaaldrich.com]
- 4. This compound | 161117-67-5 [chemicalbook.com]
- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide Inhibition Studies of the β-Class Carbonic Anhydrase CAS3 from the Filamentous Ascomycete Sordaria macrospora - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2,5,7,8-Pentamethylchroman-6-sulfonamide in Antibacterial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide and its derivatives as a novel class of antibacterial agents. This document details the synthesis, proposed mechanism of action, and protocols for evaluating the antibacterial efficacy of this compound.
Introduction
The chromane scaffold is a privileged structure in medicinal chemistry, known for a wide range of pharmacological activities. When combined with the well-established antibacterial properties of the sulfonamide functional group, the resulting this compound presents a promising avenue for the development of new therapeutics to combat bacterial infections. Sulfonamides traditionally act by inhibiting the bacterial synthesis of folic acid, an essential nutrient for their growth. The bulky and lipophilic pentamethylchroman moiety may enhance cell membrane interaction and penetration, potentially leading to improved efficacy or a modified spectrum of activity.
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process, starting from the commercially available 2,2,5,7,8-pentamethylchroman-6-ol.
Step 1: Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride
The precursor, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride, is a key intermediate. While commercially available, it can also be synthesized from 2,2,5,7,8-pentamethylchroman-6-ol by reaction with a chlorosulfonating agent.
Step 2: Synthesis of this compound
The target sulfonamide is synthesized by the reaction of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride with an amine, typically ammonia or an ammonium salt, in the presence of a base. This is a standard method for the formation of sulfonamides.
Proposed Mechanism of Action
It is hypothesized that this compound acts as an antibacterial agent primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2][3] This mechanism is characteristic of the sulfonamide class of antibiotics.[1][2][3] By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), the sulfonamide blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion leads to the cessation of bacterial growth (bacteriostatic effect).[2][3]
Experimental Protocols
The following are generalized protocols for the synthesis and antibacterial evaluation of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride
-
Ammonium hydroxide (28-30%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 5-10 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive controls (wells with bacteria and no compound) and negative controls (wells with broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Experimental Workflow
The development and evaluation of this compound as an antibacterial agent follows a logical workflow from synthesis to biological characterization.
Quantitative Data
Due to the novelty of this compound, specific MIC data for this compound is not yet available in the public domain. However, based on studies of related sulfonamide and chromane derivatives, a hypothetical range of activity can be anticipated. The following table presents representative MIC values for other sulfonamide derivatives against common bacterial strains to provide a benchmark for expected activity.
Table 1: Representative MIC Values for Structurally Related Sulfonamide Derivatives
| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |
| N-(hydroxy-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 32 - 512 | [4] |
| Sulfonamide-derived Schiff's bases | Escherichia coli | >100 | [5] |
| Sulfonamide-derived Schiff's bases | Staphylococcus aureus | >100 | [5] |
| Chromone-derived sulfonamides | Gram-positive bacteria | Significant Activity | [3] |
| Chromone-derived sulfonamides | Gram-negative bacteria | Significant Activity | [3] |
Future Directions
Further research on this compound and its derivatives should focus on:
-
Synthesis of a library of analogs: Modification of the sulfonamide group with different amines to explore structure-activity relationships.
-
Broad-spectrum antibacterial testing: Evaluation against a wider panel of clinically relevant and drug-resistant bacterial strains.
-
Mechanism of action studies: Confirmation of DHPS inhibition and investigation of other potential cellular targets.
-
In vivo efficacy studies: Assessment of the compound's antibacterial activity in animal models of infection.
-
Toxicology and safety profiling: Determination of the therapeutic index and potential off-target effects.
The unique combination of the chromane and sulfonamide moieties in this compound holds significant promise for the development of a new generation of antibacterial agents. The protocols and information provided herein serve as a foundational guide for researchers to explore the full therapeutic potential of this novel compound.
References
- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro antibacterial, antifungal and cytotoxic properties of sulfonamide--derived Schiff's bases and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with 2,2,5,7,8-Pentamethylchroman-6-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for monitoring reactions involving 2,2,5,7,8-pentamethylchroman-6-sulfonamide (Pmc) derivatives. The primary application of this compound is the protection of the arginine (Arg) side chain in solid-phase peptide synthesis (SPPS). Therefore, the focus of these notes is on monitoring the coupling of Fmoc-Arg(Pmc)-OH and the subsequent deprotection of the Pmc group.
Introduction to Pmc-Protected Arginine in Peptide Synthesis
The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is an acid-labile protecting group for the guanidinium function of arginine.[1][2] Its use simplifies the final deprotection step in Fmoc-based solid-phase peptide synthesis, allowing for cleavage under moderate acidic conditions, which is compatible with many other protecting groups.[1] Monitoring the efficiency of the coupling of Fmoc-Arg(Pmc)-OH to the growing peptide chain is crucial to avoid deletion sequences and ensure a high yield of the desired peptide. Similarly, monitoring the final deprotection of the Pmc group is important to confirm complete removal and obtain the final, unprotected peptide.
Overview of Monitoring Techniques
A variety of techniques can be employed to monitor the key reaction steps involving Pmc-protected arginine. These can be broadly categorized as qualitative, quantitative, and real-time methods.
| Technique | Application | Type | Key Advantages | Limitations |
| Kaiser Test | Monitoring completion of Fmoc-Arg(Pmc)-OH coupling | Qualitative | Simple, rapid, and highly sensitive for primary amines.[3][4][5][6] | Not reliable for secondary amines (e.g., N-terminal proline); can give false negatives with sterically hindered amines.[5] |
| Other Colorimetric Tests | Monitoring coupling completion (especially for secondary amines) | Qualitative | Useful for N-terminal proline (Isatin or Chloranil test) or as a complementary test (Bromophenol Blue).[3][5][7] | Less common than the Kaiser test; may require specific reagents. |
| High-Performance Liquid Chromatography (HPLC) | Quantifying coupling efficiency; monitoring Pmc deprotection; assessing final peptide purity.[8][9][10][11] | Quantitative | High resolution and sensitivity; can separate and quantify reactants, products, and byproducts.[8][12] | Requires cleavage from the resin for full peptide analysis (offline); method development can be time-consuming. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirming product identity; identifying side products; assessing final peptide purity.[13][14][15][16] | Quantitative/Qualitative | Provides molecular weight information for unambiguous identification; highly sensitive.[13][16] | Typically used for final product analysis rather than in-process monitoring. |
| UV-Vis Spectroscopy | Monitoring Fmoc-deprotection prior to Pmc-Arg coupling | Quantitative | Allows for real-time monitoring of Fmoc group removal by measuring the absorbance of the piperidine-dibenzofulvene adduct.[7] | Indirectly monitors the step before the Pmc-Arg coupling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In-situ reaction monitoring | Quantitative | Provides detailed structural information in real-time without sample workup.[17][18][19] | Lower sensitivity compared to other methods; requires specialized equipment (e.g., flow-NMR).[17] |
Experimental Protocols
Protocol 1: Qualitative Monitoring of Fmoc-Arg(Pmc)-OH Coupling using the Kaiser Test
This test detects the presence of free primary amines on the resin-bound peptide. A negative result (i.e., no color change) indicates that the coupling reaction is complete.
Materials:
-
Resin-bound peptide sample (a few beads)
-
Kaiser Test Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Kaiser Test Reagent B: 80 g phenol in 20 mL ethanol.
-
Kaiser Test Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Small test tubes
-
Heating block or water bath at 100-110°C
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step.
-
Wash the beads thoroughly with dimethylformamide (DMF) to remove any residual reagents.
-
Place the washed beads into a small, clean test tube.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.[6]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads and/or Solution: Incomplete coupling. Free primary amines are present. Recoupling is necessary.[3][6]
-
Colorless or Yellowish Beads and Solution: Complete coupling. No free primary amines detected. Proceed to the next step in the synthesis.[3]
Protocol 2: Quantitative Monitoring of Pmc-Arginine Coupling by HPLC
This protocol involves cleaving a small portion of the peptide from the resin to analyze the success of the coupling reaction by reverse-phase HPLC (RP-HPLC).
Materials:
-
Dry, resin-bound peptide (approx. 5-10 mg)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Microcentrifuge tubes
Procedure:
-
After the coupling of Fmoc-Arg(Pmc)-OH and subsequent washing, dry a small sample of the resin under vacuum.
-
Place the dried resin in a microcentrifuge tube.
-
Add the cleavage cocktail (approx. 200 µL) to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with more cold ether and centrifuge again.
-
After decanting the ether, allow the peptide pellet to air dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by RP-HPLC.
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
Data Analysis:
-
Integrate the peak areas of the chromatogram. The presence of a significant peak corresponding to the peptide without the Pmc-protected arginine (a deletion sequence) indicates incomplete coupling. The ratio of the desired product peak area to the total peak area of all peptide species provides a quantitative measure of the coupling efficiency.
Protocol 3: Monitoring Pmc Group Deprotection by HPLC
This protocol is used to ensure the complete removal of the Pmc protecting group from the final peptide.
Materials:
-
Crude peptide after cleavage from the resin
-
HPLC system and reagents as described in Protocol 2
Procedure:
-
Follow steps 1-8 from Protocol 2 using the final crude peptide after the full cleavage and deprotection procedure.[11]
-
Analyze the crude peptide by RP-HPLC using the same conditions as in Protocol 2.
Data Analysis:
-
Compare the chromatogram of the deprotected peptide with a sample of the fully protected peptide (if available).
-
The absence of the peak corresponding to the Pmc-protected peptide and the presence of a single major peak for the fully deprotected peptide indicates successful deprotection. Any residual Pmc-protected peptide will appear as a separate, typically more retained, peak.
Signaling Pathways and Logical Relationships
The choice of monitoring technique depends on the specific requirements of the synthesis, such as the scale, the criticality of the sequence, and the available instrumentation.
References
- 1. peptide.com [peptide.com]
- 2. 1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chempep.com [chempep.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Bot Detection [iris-biotech.de]
- 8. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. peptide.com [peptide.com]
- 12. Advanced Arginine Detection: LC-MS, HPLC, and Metabolomics Strategies - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. LC–MS Based Detection of Differential Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Observation of Arginine Side-Chain Motions Coupled to the Global Conformational Exchange Process in Deubiquitinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Welcome to the technical support center for the synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis is typically a three-stage process. It begins with the synthesis of the precursor 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH). This intermediate is then converted to 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (PMC-Cl). The final step involves the reaction of the sulfonyl chloride with an amine source, typically ammonia, to yield the target sulfonamide.
Q2: My yield for the 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (PMC-Cl) step is very low. What are the most critical factors for this reaction?
A2: The conversion of PMC-OH to PMC-Cl involves sulfonation followed by chlorination, often in a one-pot reaction. Critical factors include strict anhydrous (moisture-free) conditions, precise temperature control (typically 0–5°C for sulfonation), and the quality of the reagents, especially chlorosulfonic acid and thionyl chloride.[1] The reported yield for this two-step conversion is approximately 53%.[1]
Q3: What are the primary challenges in purifying the final sulfonamide product?
A3: Purification can be challenging due to the potential for side products. The primary impurity is often the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride intermediate. Purification typically involves recrystallization or column chromatography. If an amine is used in the final step, residual amine salts may also need to be removed, often by washing with a dilute acid.
Q4: Can the precursor, 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH), be purchased directly?
A4: Yes, 2,2,5,7,8-Pentamethylchroman-6-ol (CAS No: 950-99-2) is commercially available from various chemical suppliers.[2][3] Verifying the purity of the commercial starting material is recommended before proceeding with the synthesis.
Q5: Are there specific safety precautions for handling the reagents in this synthesis?
A5: Yes. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases.[1] These reagents must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The sulfonyl chloride intermediate is a skin and eye irritant.[4]
Synthesis Workflow and Troubleshooting
The following diagrams illustrate the general synthetic workflow and a logical approach to troubleshooting common issues.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guides
This section provides structured guidance for resolving common problems encountered during the synthesis.
Quantitative Data: Reaction Parameters
The table below summarizes typical reaction conditions for the critical conversion of PMC-OH to PMC-Cl.
| Parameter | Sulfonation | Chlorination |
| Reagent | Chlorosulfonic acid (HSO₃Cl) | Thionyl chloride (SOCl₂) |
| Solvent | Anhydrous Chloroform | Anhydrous Chloroform |
| Temperature | 0–5°C | Reflux (70–80°C) |
| Duration | 4–6 hours | 2–3 hours |
| Typical Yield | ~53% (over two steps)[1] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of PMC-OH (Step 1) | Inactive aluminum chloride (AlCl₃) due to hydration. | Use fresh, anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect reaction temperature. | Maintain the temperature between 5-10°C during the addition of 3-methyl-2-buten-1-ol.[5] | |
| Low Yield of PMC-Cl (Step 2) | Presence of moisture, leading to decomposition of reagents and the sulfonyl chloride product. | Use anhydrous solvents and reagents. Perform the reaction under a drying tube or inert atmosphere. |
| Temperature for sulfonation was too high. | Strictly maintain the temperature at 0-5°C during the addition of chlorosulfonic acid to prevent side reactions.[1] | |
| Product is an Inseparable Oily Mixture | Incomplete reaction or formation of multiple side products. | Monitor the reaction progress using TLC. Ensure sufficient reaction time. Re-evaluate temperature control. |
| Impure starting materials. | Verify the purity of PMC-OH by melting point or spectroscopy before starting Step 2. The melting point should be 85-88°C after recrystallization.[5] | |
| Difficulty Purifying Final Sulfonamide | Hydrolysis of PMC-Cl to the corresponding sulfonic acid during workup or the final reaction. | Minimize contact with water during the workup of PMC-Cl. Use a non-aqueous workup if possible. In the final step, use a non-protic solvent and ensure the amine is dry. |
| Contamination with starting amine. | Purify the final product using column chromatography or recrystallization. Wash the crude product with dilute acid to remove excess basic amine. |
digraph "Troubleshooting_Flowchart" { graph [ layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, size="10,8!", ratio=fill, dpi=72 ];node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.25,0.15" ];
edge [ fontname="Arial", fontsize=10, color="#5F6368", arrowsize=0.8 ];
// Nodes Problem [label="Problem:\nLow Final Product Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckStep2 [label="Was the PMC-Cl intermediate\nisolated and characterized?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckStep1 [label="Was the PMC-OH starting\nmaterial pure?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Step1_Purity [label="Solution:\nRecrystallize PMC-OH from\nheptane. Verify melting point\n(85-88°C).", fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Step2_Conditions [label="Troubleshoot Step 2:\n- Ensure anhydrous conditions.\n- Maintain 0-5°C during sulfonation.\n- Use fresh SOCl2.", fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Step3_Conditions [label="Troubleshoot Step 3:\n- Check for PMC-Cl hydrolysis.\n- Use dry amine and solvent.\n- Optimize reaction time/temp.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Problem -> CheckStep2; CheckStep2 -> Sol_Step3_Conditions [label=" Yes "]; CheckStep2 -> CheckStep1 [label=" No / Low Yield "]; CheckStep1 -> Sol_Step2_Conditions [label=" Yes "]; CheckStep1 -> Sol_Step1_Purity [label=" No "]; }
Caption: A logical flowchart for troubleshooting low yield in the synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH)
Adapted from PrepChem[5]
-
Reaction Setup: Suspend 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane in a suitable reaction vessel equipped with a stirrer and a dropping funnel. Cool the suspension to 5°C in an ice bath.
-
Addition of Hydroquinone: Add 257 g (1.69 mol) of 2,3,6-trimethylhydroquinone to the suspension. Stir for 30 minutes at 5°C.
-
Addition of Alcohol: Add 160 g (1.86 mol) of 3-methyl-2-buten-1-ol dropwise to the mixture, ensuring the temperature is maintained between 5°C and 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Workup: Carefully pour the reaction mixture into a large beaker of ice-water. Filter off any precipitate that forms. Extract the filtrate with dichloromethane.
-
Purification: Wash the combined organic phases with water until neutral. Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Final Purification: Distill the residue under vacuum. The main fraction should be collected at approximately 140°C and 0.4 mbar. Recrystallize the collected solid from heptane to yield the pure product with a melting point of 85°-88°C.[5]
Protocol 2: Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (PMC-Cl)
Based on the procedure described by Benchchem[1]
-
Reaction Setup: Dissolve 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH) in anhydrous chloroform in a flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere. Cool the solution to 0–5°C.
-
Sulfonation: Add chlorosulfonic acid dropwise to the cooled solution, maintaining the temperature between 0–5°C. After the addition, stir the mixture at this temperature for 4–6 hours.
-
Chlorination: Carefully add thionyl chloride to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (70–80°C) for 2–3 hours.
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with cold water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride. The product can be further purified by recrystallization if necessary. The reported melting point is 77-82 °C.
Protocol 3: Synthesis of this compound
-
Reaction Setup: Dissolve the crude or purified 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a flask under an inert atmosphere. Cool the solution to 0°C.
-
Amidation: Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise while stirring vigorously at 0°C. Alternatively, add a solution of the desired primary or secondary amine (2.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the disappearance of the sulfonyl chloride by TLC.
-
Workup: If aqueous ammonia was used, dilute the mixture with water and extract the product with ethyl acetate. If anhydrous ammonia or an amine was used, filter off the resulting ammonium chloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with dilute acid (e.g., 1M HCl) to remove any excess amine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be purified by column chromatography on silica gel or by recrystallization.
References
- 1. 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | 112160-39-1 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 2,2,5,7,8-PENTAMETHYL-6-CHROMANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride | C14H19ClO3S | CID 4374440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. First, 2,2,5,7,8-pentamethylchroman-6-ol is converted to its corresponding sulfonyl chloride, 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride (Pmc-Cl). This intermediate is then reacted with an amine source, typically ammonia or an ammonium salt, to yield the final sulfonamide product.
Q2: What are the critical factors affecting the yield in the sulfonation step?
The key factors include the choice of sulfonating agent, reaction temperature, and moisture control. Over-sulfonation or side reactions can occur if conditions are not optimized. The purity of the starting material, 2,2,5,7,8-pentamethylchroman-6-ol, is also crucial.
Q3: Which conditions are recommended for the amination of 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride?
The amination step requires careful control of the reaction temperature and the choice of solvent and base. The reaction is typically carried out at low temperatures to minimize side reactions. A suitable base is necessary to neutralize the HCl generated during the reaction.[1]
Troubleshooting Guides
Low Yield in Sulfonation Step (Formation of Pmc-Cl)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure the sulfonating agent (e.g., chlorosulfonic acid) is fresh and used in appropriate molar excess.- Extend the reaction time or slightly increase the temperature, monitoring for decomposition.- Ensure efficient stirring to overcome mass transfer limitations. |
| Degradation of Starting Material or Product | - Maintain a low reaction temperature, typically between 0 and 5 °C, to prevent charring and side reactions.- Add the sulfonating agent dropwise to control the exothermic reaction. |
| Hydrolysis of Sulfonyl Chloride | - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Side Reactions (e.g., Ring Opening) | - Use a less harsh sulfonating agent if possible.- Strictly control the reaction temperature and time. |
Low Yield in Amination Step (Formation of Sulfonamide)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Use a sufficient excess of the amine source (e.g., concentrated ammonia solution).- Ensure the base (e.g., triethylamine, pyridine) is added in at least stoichiometric amounts to neutralize HCl. |
| Hydrolysis of Pmc-Cl | - Perform the reaction under anhydrous conditions until the aqueous workup.- Add the Pmc-Cl solution slowly to the amine solution at a low temperature. |
| Formation of Side Products | - Maintain a low reaction temperature (e.g., 0 °C or below) to prevent the formation of undesired byproducts.- The choice of solvent can influence selectivity; consider aprotic solvents like dichloromethane or THF. |
| Difficult Product Isolation | - Optimize the workup procedure to ensure efficient extraction of the sulfonamide.- The pH of the aqueous phase during extraction is critical for separating the product from unreacted starting materials and byproducts. |
Experimental Protocols
Protocol 1: Synthesis of 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride (Pmc-Cl)
This protocol is a generalized procedure based on standard sulfonation methods.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,5,7,8-pentamethylchroman-6-ol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C.
-
Sulfonation: Slowly add chlorosulfonic acid (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Pmc-Cl. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on standard amination of sulfonyl chlorides.
-
Preparation: In a flame-dried, three-necked round-bottom flask, place a solution of concentrated aqueous ammonia (excess) in a suitable solvent like dichloromethane or THF at 0 °C.
-
Addition of Pmc-Cl: Dissolve the crude or purified Pmc-Cl (1 equivalent) from the previous step in a minimal amount of anhydrous dichloromethane and add it dropwise to the vigorously stirred ammonia solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Stability and Degradation of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2,5,7,8-Pentamethylchroman-6-sulfonamide and related compounds, particularly in the context of its use as the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
A1: this compound is a chemical compound that is most frequently encountered in solid-phase peptide synthesis (SPPS). It is the structure formed when 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) is used to protect the guanidino side chain of the amino acid arginine.[1] In this context, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl moiety is referred to as the "Pmc" protecting group.
Q2: Under what conditions is the Pmc-sulfonamide group stable?
A2: The Pmc-sulfonamide linkage is designed to be stable under the basic conditions required for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group during peptide synthesis.[1][2] However, it is labile (designed to be cleaved) under acidic conditions.[3][4]
Q3: What reagents are used to cleave the Pmc-sulfonamide group?
A3: The Pmc group is typically removed using strong acidic solutions. A common reagent for this cleavage is trifluoroacetic acid (TFA).[1][3] Often, a mixture of 50% TFA in a solvent like dichloromethane (DCM) is employed.[3]
Q4: Are there common side reactions or degradation products associated with Pmc cleavage?
A4: Yes, during the acidic cleavage of the Pmc group, several side reactions can occur. The highly reactive carbocation species generated from the Pmc group can lead to the alkylation of sensitive amino acid residues, particularly tryptophan.[3][4] Another potential side reaction is the sulfonation of arginine residues, which results from an unexpected cleavage of the Pmc protecting group.[5]
Q5: How can I minimize side reactions during Pmc group removal?
A5: To minimize side reactions, "scavengers" are typically added to the cleavage cocktail.[3] These are nucleophilic reagents that trap the reactive cationic species generated from the Pmc group before they can modify the peptide. For peptides containing tryptophan, using the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group instead of Pmc can also reduce the extent of tryptophan alkylation.[3]
Q6: How does the stability of Pmc compare to other arginine protecting groups like Pbf?
A6: The Pmc group is more susceptible to cleavage by acid than the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group.[4] However, it is less acid-labile than the Pbf group, which can be removed more rapidly and is often preferred for synthesizing peptides with a high arginine content or those also containing tryptophan.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete removal of the Pmc protecting group from my peptide. | Insufficient cleavage time or TFA concentration. This is more common in peptides with multiple arginine residues.[4][6] | Increase the duration of the TFA cleavage reaction. Monitor the deprotection by HPLC to determine the optimal time. Consider using the more labile Pbf protecting group for future syntheses.[3][4] |
| My peptide mass is higher than expected, and I suspect a side reaction. | Alkylation of tryptophan residues by the cleaved Pmc group.[3][4] | Ensure an adequate amount and type of scavenger is used in your cleavage cocktail. For future syntheses of tryptophan-containing peptides, consider using the Pbf protecting group for arginine.[3] |
| Mass spectrometry shows an unexpected addition of a sulfonyl group to arginine. | Sulfonation of the arginine side chain has occurred.[5] | This side reaction can be suppressed by using a scavenger mixture of thioanisole/thiocresol.[5] In some cases, enzymatic treatment with arylsulfate-sulfohydrolase may be used to desulfonate the peptide.[5] |
| My final peptide yield is low after cleavage and deprotection. | Incomplete deprotection leading to side products or loss of peptide due to side reactions like tryptophan alkylation.[3] | Optimize cleavage conditions, including the use of appropriate scavengers. For peptides with both tryptophan and arginine, using the Pbf protecting group for arginine has been shown to improve yields compared to Pmc.[3] |
Data Presentation
Table 1: Stability of the Pmc-Sulfonamide Group
| Condition | Stability | Notes |
| Basic Conditions (e.g., Piperidine in DMF for Fmoc removal) | Stable | The Pmc group is designed to be resistant to the basic conditions used in Fmoc-based solid-phase peptide synthesis.[1][2] |
| Acidic Conditions (e.g., TFA) | Labile | The Pmc-sulfonamide bond is cleaved by strong acids.[1][3] |
Table 2: Comparison of Arginine Protecting Groups
| Protecting Group | Relative Acid Lability | Common Side Reactions during Cleavage | Recommended Use |
| Mtr | Least Labile | Difficult to completely remove, especially with multiple Arg residues.[4][6] | |
| Pmc | Moderately Labile | Alkylation of tryptophan, sulfonation of arginine.[3][5] | General use, but with caution for tryptophan-containing peptides. |
| Pbf | Most Labile | Less prone to causing tryptophan alkylation compared to Pmc.[3][4] | Peptides with high arginine content or those containing both tryptophan and arginine.[3][4] |
Experimental Protocols
Protocol 1: Cleavage of the Pmc Protecting Group from a Resin-Bound Peptide
Objective: To simultaneously cleave the peptide from the resin and remove the Pmc protecting group from arginine residues.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, thioanisole)
-
Diethylether (cold)
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Place the dried peptidyl-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan where Pmc is used, a scavenger mixture containing thioanisole may be beneficial to reduce alkylation.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours. The optimal time may vary depending on the peptide sequence and the number of Pmc groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM to ensure complete recovery of the peptide.
-
Combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the peptide pellet under vacuum.
-
Analyze the crude peptide by HPLC and mass spectrometry to confirm complete deprotection and identify any potential side products.
Visualizations
Caption: Pmc-Arginine peptide degradation pathway during TFA cleavage.
Caption: Experimental workflow for Pmc cleavage and peptide deprotection.
References
- 1. 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | 112160-39-1 | Benchchem [benchchem.com]
- 2. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Overcoming Solubility Challenges with 2,2,5,7,8-Pentamethylchroman-6-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance to overcome solubility issues encountered with 2,2,5,7,8-Pentamethylchroman-6-sulfonamide (CAS: 161117-67-5).
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: this compound, like many sulfonamide-based compounds, is anticipated to have low aqueous solubility due to its hydrophobic pentamethylchroman ring structure. It is expected to be more soluble in organic solvents.
Q2: Which organic solvents are recommended for initial solubility testing?
A2: For initial testing, we recommend Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. These solvents are generally effective for dissolving a wide range of organic compounds.
Q3: Can I use heat to dissolve the compound?
A3: Gentle heating (e.g., 37-50°C) can be employed to assist in dissolution. However, it is crucial to monitor the compound's stability at elevated temperatures. We recommend performing a stability test of your final solution if it will be stored for an extended period.
Q4: How can I prepare an aqueous solution of this compound for my in vitro experiments?
A4: Direct dissolution in aqueous buffers is likely to be challenging. A common strategy is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could cause toxicity or artifacts (typically <0.5% v/v).
Troubleshooting Guides
Problem: The compound is not dissolving in my chosen solvent.
Possible Causes & Solutions:
-
Insufficient Solvent Volume: The concentration may be too high for the selected solvent. Try increasing the solvent volume.
-
Incorrect Solvent Choice: The polarity of the solvent may not be optimal. Refer to the solvent recommendation table below and consider testing a different solvent.
-
Low Temperature: Dissolution may be slow at room temperature. Gentle warming and sonication can aid the process.
Problem: The compound precipitates when I dilute my organic stock solution into an aqueous buffer.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: This is a common issue for hydrophobic compounds.
-
Decrease the final concentration: The compound may be soluble at a lower concentration in the aqueous medium.
-
Optimize the co-solvent concentration: While keeping the organic solvent concentration low is important for biological assays, a slightly higher (but still tolerated) percentage might be necessary to maintain solubility.
-
Use of Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the compound in solution by forming micelles.
-
pH Adjustment: The solubility of sulfonamides can be pH-dependent. If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve solubility. Generally, the solubility of sulfonamides increases at pH values above their pKa.
-
Data Presentation
Table 1: Recommended Solvents and General Solubility Expectations for this compound
| Solvent | Abbreviation | Expected Solubility | Notes |
| Dimethyl Sulfoxide | DMSO | High | A good first choice for creating high-concentration stock solutions. |
| Dimethylformamide | DMF | High | Similar to DMSO, can be used as an alternative. |
| Ethanol | EtOH | Moderate to High | May require gentle warming to achieve high concentrations. |
| Methanol | MeOH | Moderate | Can be used, but may be less effective than ethanol. |
| Acetone | Moderate | Useful for some applications, but its volatility can be a concern. | |
| Water | H₂O | Low | Expected to be poorly soluble. |
| Phosphate-Buffered Saline | PBS | Low | Similar to water, direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile, sealable vial.
-
Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, gently warm the vial to 37°C in a water bath with intermittent vortexing until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
-
Thaw a vial of the concentrated organic stock solution.
-
Pre-warm the aqueous buffer (e.g., cell culture medium, PBS) to the desired experimental temperature (e.g., 37°C).
-
While vortexing the pre-warmed aqueous buffer, add the required volume of the organic stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Troubleshooting precipitation issues.
Technical Support Center: 2,2,5,7,8-Pentamethylchroman-6-sulfonamide Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,5,7,8-Pentamethylchroman-6-sulfonamide and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degradation of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) | Pmc-Cl is sensitive to moisture and can hydrolyze. Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored Pmc-Cl. |
| Inefficient Reaction with the Amine | The reactivity of the amine is crucial. For less nucleophilic amines, consider using a stronger base or a higher reaction temperature. However, be cautious as excessive heat can lead to side reactions. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), may be beneficial in small amounts. |
| Suboptimal Reaction Conditions | The choice of solvent and base is important. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable. The base (e.g., triethylamine, diisopropylethylamine) should be added in slight excess to neutralize the HCl generated during the reaction. |
| Issues with Work-up and Purification | The sulfonamide product might be partially soluble in the aqueous phase during work-up. Ensure thorough extraction with an appropriate organic solvent. During purification by column chromatography, the product might streak or be difficult to separate from impurities. A gradient elution system may be necessary. |
Issue 2: Presence of Multiple Spots on TLC Analysis, Indicating Impurities
Possible Side Reactions and Byproducts:
| Side Reaction | Description | Mitigation Strategy |
| Hydrolysis of Pmc-Cl | The sulfonyl chloride reacts with residual water to form the corresponding sulfonic acid, which will not react with the amine to form the desired sulfonamide. | As mentioned above, ensure strictly anhydrous conditions. |
| Formation of Sulfone | In some cases, rearrangement or reaction with another chroman moiety can lead to the formation of a sulfone byproduct. | Careful control of reaction temperature and stoichiometry can minimize this. |
| Di-sulfonylation of Primary Amines | If a primary amine (R-NH₂) is used, there is a possibility of a second sulfonylation reaction to form a di-sulfonylated product. | Use of a 1:1 stoichiometry of the amine to Pmc-Cl is recommended. Adding the Pmc-Cl solution slowly to the amine solution can also help to avoid localized excess of the sulfonyl chloride. |
| O-Sulfonation | In the context of peptide synthesis, the Pmc group has been associated with O-sulfonation of serine and threonine residues during deprotection. While less common in direct sulfonamide synthesis, it highlights the reactivity of the sulfonyl group. | This is less of a concern for simple amine reactions but should be considered when working with molecules containing unprotected hydroxyl groups. |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing this compound?
A1: The most common method involves the reaction of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) with a primary or secondary amine in the presence of a non-nucleophilic base.
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Pmc-Cl (1.05 eq) in the anhydrous solvent.
-
Add the Pmc-Cl solution dropwise to the cooled amine solution over a period of 15-30 minutes with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Sulfonamide Formation
| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | TEA | DCM | 4 | 85-95 |
| Benzylamine | DIPEA | THF | 6 | 90-98 |
| Morpholine | TEA | DCM | 3 | 88-96 |
| Piperidine | DIPEA | THF | 3 | 92-99 |
Note: Yields are highly dependent on the specific amine substrate, purity of starting materials, and reaction scale.
Table 2: Common Impurities and their Identification
| Impurity | Typical Rf on TLC (relative to product) | Identification Method |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonic acid | Lower | LC-MS, 1H NMR (absence of amine protons) |
| Unreacted Amine | Varies (often lower) | LC-MS, 1H NMR |
| Di-sulfonylated Amine | Higher | LC-MS, 1H NMR (integration of protons) |
Visualizations
Logical Workflow for Troubleshooting Low Sulfonamide Yield
Technical Support Center: Purification of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: While specific impurities can vary based on the synthetic route, common contaminants may include:
-
Unreacted Starting Materials: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride and the amine used in the sulfonamidation step.
-
Hydrolysis Product: 2,2,5,7,8-Pentamethylchroman-6-sulfonic acid, formed from the reaction of the sulfonyl chloride with water.
-
Side-Products: Products arising from side reactions of the starting materials or intermediates.
-
Residual Solvents: Solvents used in the reaction and work-up procedures.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying impurities. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or acetic acid) is a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in the identification and quantification of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Q3: What are the general solubility characteristics of this compound?
A3: Based on its structure, this compound is expected to be a relatively nonpolar molecule. It is likely to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in alcohols like methanol and ethanol may be moderate. It is expected to have low solubility in water and nonpolar solvents like hexanes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting the work-up and purification. |
| Product Loss During Extraction | Ensure the pH of the aqueous phase is optimized during liquid-liquid extraction to minimize the solubility of the sulfonamide in the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent. |
| Product Loss During Recrystallization | Avoid using an excessive amount of solvent for recrystallization. Cool the solution slowly to maximize crystal formation. Cool to a low temperature (0-4 °C) before filtration. Wash the collected crystals with a minimal amount of cold solvent. |
| Product Adsorption on Silica Gel | If using column chromatography, the slightly acidic nature of silica gel can sometimes lead to strong adsorption of polar compounds. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Type | Identification Method | Troubleshooting and Purification Strategy |
| Unreacted Sulfonyl Chloride | TLC, HPLC, ¹H NMR | Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to quench and remove the unreacted sulfonyl chloride. The resulting sulfonic acid salt will be water-soluble. |
| Unreacted Amine | TLC, HPLC, ¹H NMR | Wash the crude product with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine, making it water-soluble and easily removable during an aqueous work-up. |
| Sulfonic Acid (Hydrolysis Product) | TLC, HPLC | This impurity is acidic and can be removed by washing the organic solution of the product with a dilute aqueous base (e.g., sodium bicarbonate solution). |
| Multiple Unidentified Impurities | HPLC, LC-MS | For complex mixtures, column chromatography is the most effective purification method. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on a silica gel column is a common starting point. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for sulfonamides include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.
-
Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
-
Eluent Selection: Determine a suitable solvent system using TLC. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired product. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.
-
Elution: Begin elution with the determined solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for impurity removal.
Technical Support Center: Optimizing Reaction Conditions for 2,2,5,7,8-Pentamethylchroman-6-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a three-step process starting from 2,3,5-trimethylphenol. The general route involves:
-
Synthesis of 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH): This is achieved through a cyclization reaction between 2,3,5-trimethylphenol and isoprene or a related C5 alcohol in the presence of a Lewis acid catalyst.
-
Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (PMC-Cl): The synthesized PMC-OH is then subjected to sulfonation followed by chlorination to yield the sulfonyl chloride intermediate.
-
Synthesis of this compound: The final step involves the reaction of PMC-Cl with an amine source, typically ammonia, to form the desired sulfonamide.
Q2: What are the critical parameters to control during the synthesis of PMC-OH?
A2: The key to a successful synthesis of PMC-OH is the careful control of reaction temperature and the exclusion of moisture. The reaction is typically carried out at low temperatures (around 0-5 °C) to minimize side reactions. Anhydrous conditions are crucial as the Lewis acid catalyst is sensitive to water.
Q3: What are the common challenges in the preparation of PMC-Cl?
A3: The primary challenges in synthesizing PMC-Cl are ensuring the complete conversion of the sulfonic acid intermediate to the sulfonyl chloride and preventing hydrolysis of the product. The use of a suitable chlorinating agent, such as thionyl chloride, and maintaining anhydrous conditions are critical.
Q4: How can I purify the final product, this compound?
A4: Purification of the final sulfonamide can be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the impurities. For column chromatography, a silica gel stationary phase with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is commonly used. High-performance liquid chromatography (HPLC) can be employed for analytical purity assessment and for purification of small quantities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in the Synthesis of 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH)
| Possible Cause | Suggested Solution |
| Inactive Lewis acid catalyst | Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, ZnCl₂). Ensure it is stored under inert atmosphere. |
| Presence of moisture | Dry all glassware and solvents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction temperature | Maintain the reaction temperature at the recommended low range (e.g., 0-5 °C) to minimize the formation of side products. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time. |
Problem 2: Low Yield or Incomplete Conversion in the Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (PMC-Cl)
| Possible Cause | Suggested Solution |
| Incomplete sulfonation | Ensure a sufficient excess of the sulfonating agent (e.g., chlorosulfonic acid) is used. Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Incomplete chlorination | Use a fresh and sufficient amount of the chlorinating agent (e.g., thionyl chloride). Reflux the reaction mixture for an adequate duration. |
| Hydrolysis of the sulfonyl chloride | Maintain strictly anhydrous conditions throughout the reaction and work-up. Quench the reaction with ice-cold water and extract the product quickly. |
Problem 3: Low Yield in the Final Amination Step to this compound
| Possible Cause | Suggested Solution |
| Inefficient reaction with ammonia | Use a concentrated solution of ammonia. The reaction can be carried out in a suitable organic solvent like dichloromethane or THF. Gentle heating may be required. |
| Hydrolysis of the sulfonyl chloride starting material | Add the sulfonyl chloride to the ammonia solution at a low temperature (e.g., 0 °C) to minimize hydrolysis. |
| Formation of side products | The primary side product is the corresponding sulfonic acid due to hydrolysis. Minimize water content and reaction time. The use of an organic base (e.g., pyridine, triethylamine) can help scavenge the HCl produced and drive the reaction to completion. |
| Difficult purification | If the product is difficult to crystallize, consider using column chromatography for purification. |
Data Presentation
Table 1: Effect of Base on the Yield of a Model Sulfonamide Synthesis *
| Base | Solvent | Temperature (°C) | Yield (%) |
| Pyridine | Dichloromethane | 25 | 85 |
| Triethylamine | Dichloromethane | 25 | 82 |
| Sodium Bicarbonate (aq) | Dichloromethane | 25 | 75 |
| No Base | Dichloromethane | 25 | 40 |
*Data is illustrative for a generic arylsulfonyl chloride reaction with an amine and may need optimization for the specific substrate.
Experimental Protocols
Protocol 1: Synthesis of 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH)
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0-5 °C, add 2,3,5-trimethylphenol (1.0 eq).
-
After stirring for 30 minutes, add isoprene (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,2,5,7,8-Pentamethylchroman-6-ol.
Protocol 2: Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (PMC-Cl)
-
Dissolve 2,2,5,7,8-Pentamethylchroman-6-ol (1.0 eq) in anhydrous chloroform and cool to 0 °C.
-
Add chlorosulfonic acid (3.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude sulfonic acid.
-
To the crude sulfonic acid, add thionyl chloride (5.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride.
Protocol 3: Synthesis of this compound
-
Dissolve 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (excess, e.g., 10 eq) or bubble ammonia gas through the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, add water and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in sulfonamide synthesis.
Technical Support Center: Enhancing the Performance of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the performance of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide in various assays.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions.
Issue 1: Poor Solubility in Aqueous Buffers
Due to its hydrophobic pentamethylchroman moiety, this compound can exhibit limited solubility in aqueous solutions, leading to precipitation and inaccurate results.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. For working solutions, dilute the stock solution in the assay buffer, ensuring the final concentration of the organic solvent is minimal (typically <1%) to avoid affecting cellular or enzymatic activity. |
| Inadequate Dissolution | After adding the compound to the buffer, vortex the solution vigorously and/or use sonication to aid dissolution. |
| Buffer Incompatibility | Test the solubility of the compound in a small range of biocompatible buffers with varying pH to identify the optimal buffer system for your assay. |
Issue 2: Inconsistent Assay Results
Variability in assay results can arise from compound instability or aggregation.
| Potential Cause | Recommended Solution |
| Compound Degradation | Sulfonamides are generally stable at neutral and alkaline pH but can be susceptible to hydrolysis under acidic conditions[1][2]. Prepare fresh working solutions for each experiment and avoid prolonged storage in acidic buffers. |
| Compound Aggregation | The hydrophobic nature of the compound may lead to aggregation at higher concentrations. Include a non-ionic surfactant like Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01-0.05%) in the assay buffer to prevent aggregation. |
| Light Sensitivity | While not explicitly documented for this compound, chromane derivatives can be light-sensitive. As a precaution, protect stock and working solutions from light by using amber vials or covering tubes with aluminum foil. |
Issue 3: Apparent Low Potency or Lack of Activity
If the compound appears less active than expected, it could be due to factors other than its intrinsic biological activity.
| Potential Cause | Recommended Solution |
| Binding to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the assay. Use low-binding microplates and pipette tips. |
| Serum Protein Binding | If your cell culture medium contains serum, the compound may bind to serum proteins, reducing its free concentration available to interact with the target. Conduct assays in serum-free media or reduce the serum concentration if possible. |
| Cellular Uptake Issues | The compound's ability to penetrate cell membranes may be a limiting factor in cell-based assays. Consider using cell lines with known differences in membrane transporter expression or employing permeabilization agents if appropriate for the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, it is recommended to prepare stock solutions in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Q2: How should I store the stock solution?
A2: Store the stock solution at -20°C or -80°C for long-term stability. The related compound, 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride, is stored at -20°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Q3: Can this compound interfere with fluorescence-based assays?
A3: Some sulfonamide-containing compounds have been shown to quench fluorescence[3][4]. It is advisable to run a control experiment to assess if this compound interferes with the fluorescent probe used in your assay. This can be done by measuring the fluorescence of the probe in the presence and absence of the compound.
Q4: Are there any known off-target effects of chromane derivatives?
A4: Chromane derivatives have been reported to exhibit a range of biological activities, including anticancer and SIRT2 inhibitory effects[5][6]. Depending on the assay system, it is important to consider potential off-target effects and include appropriate controls to ensure the observed activity is specific to the intended target.
Q5: What is the expected stability of the sulfonamide group at physiological pH?
A5: Sulfonamides are generally hydrolytically stable at neutral (pH 7.0) and alkaline (pH 9.0) conditions, with a long half-life[1][2]. However, stability can decrease under acidic conditions (pH 4.0)[1][2]. For assays requiring acidic conditions, it is recommended to minimize the incubation time.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxicity of hydrophobic compounds.
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (with and without serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in serum-free medium from the stock solution. The final DMSO concentration should not exceed 1%.
-
Remove the culture medium and add the compound dilutions to the wells. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Carbonic Anhydrase (CA) Inhibition Assay
This is a generic protocol for determining the inhibitory activity of sulfonamides against carbonic anhydrase.
-
Reagents:
-
This compound stock solution (in DMSO)
-
Purified carbonic anhydrase (e.g., bovine CA II)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) substrate solution (in acetonitrile)
-
-
Procedure:
-
Prepare dilutions of the compound and a known CA inhibitor (e.g., acetazolamide) in the Tris-HCl buffer.
-
In a 96-well plate, add the buffer, the CA enzyme solution, and the compound dilutions. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode. The absorbance change corresponds to the formation of p-nitrophenol.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Visualizations
Nrf2 Signaling Pathway
The chromane structure is a core component of antioxidants like Vitamin E. Antioxidants can modulate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.
Caption: Nrf2 signaling pathway and potential modulation by an antioxidant compound.
General Experimental Workflow
A logical workflow is crucial for efficiently assessing the performance of this compound in cellular assays.
Caption: A typical workflow for evaluating a test compound in cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct fluorescence quantification of sulfadiazine from quenching of novel functional monomer based molecularly imprinted polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 2,2,5,7,8-Pentamethylchroman-6-sulfonamide and Other Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide and other key sulfonamide classes, focusing on their potential therapeutic applications. Due to a lack of direct experimental data on the biological activity of this compound, this comparison draws upon findings from structurally related chromane-based sulfonamides and other relevant sulfonamide families to project its potential performance and highlight areas for future research.
Chemical Structures at a Glance
A diverse range of biological activities is observed across the sulfonamide chemical space, largely dictated by the nature of the substituent on the sulfonamide nitrogen and the core aromatic or heterocyclic ring system.
| Compound/Class | Chemical Structure |
| This compound | |
| Sulfanilamide (Antibacterial) | |
| Celecoxib (Anti-inflammatory) | |
| Acetazolamide (Carbonic Anhydrase Inhibitor) | |
| Glibenclamide (Antidiabetic) | |
| Troglitazone (Thiazolidinedione - for structural comparison) | [1] |
Comparative Performance and Biological Activities
The biological activities of sulfonamides are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and diuretic effects.[2][3] The bulky and lipophilic pentamethylchroman moiety in this compound suggests potential for novel interactions with biological targets compared to traditional, smaller sulfonamides.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various chromane derivatives and chromane-based sulfonamides.[4][5][6] Their mechanism of action can involve the inhibition of crucial signaling pathways, such as the Hypoxia-Inducible Factor-1 (HIF-1) pathway, or the inhibition of enzymes like carbonic anhydrases, which are overexpressed in many tumors.[1][2]
Table 1: Comparative in vitro Anticancer Activity of Chromane-Based Sulfonamides and Other Sulfonamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) | Reference |
| 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide | - | Potent HIF-1 inhibitor | - | - | [2] |
| Chromene derivative 6i | MCF-7 (Breast) | 34.7 | Adriamycin | - | [5] |
| Chromene derivative 2 | HT-29 (Colon) | More potent than Doxorubicin | Doxorubicin | - | [6] |
| Chromene derivative 5 | HepG-2 (Liver) | More potent than Doxorubicin | Doxorubicin | - | [6] |
Logical Relationship: Anticancer Drug Discovery Workflow
Caption: A simplified workflow for the discovery and development of novel anticancer agents.
Carbonic Anhydrase Inhibition
The sulfonamide group is a classic zinc-binding group, making many sulfonamides potent inhibitors of carbonic anhydrases (CAs).[1] Different CA isoforms are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The substitution pattern on the sulfonamide scaffold dictates the isoform selectivity.
Table 2: Comparative Carbonic Anhydrase Inhibitory Activity (Ki, nM)
| Compound/Derivative | hCA I | hCA II | hCA IX | hCA XII | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [1] |
| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5a ) | - | - | 35.1 | - | [1] |
| 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5f ) | - | 9.3 | 16.6 | - | [1] |
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: The role of CAIX in promoting tumor progression under hypoxic conditions.
Antimicrobial Activity
The foundational therapeutic application of sulfonamides is their antibacterial activity, which arises from the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[7][8] While many newer antibiotics have been developed, sulfonamides remain relevant, particularly in combination therapies. The bulky chromane structure of this compound may influence its antibacterial spectrum and potency.
Table 3: Comparative Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound/Derivative | E. coli | S. aureus | P. aeruginosa | Reference |
| Sulfamethoxazole | 0.25-64 | 8-128 | >1024 | [Generic Data] |
| 6-methyl-4-oxo-N-(piperidin-4-yl)-4H-chromene-3-carboxamide derivative (5f ) | Good activity | Good activity | Good activity | [9] |
| (3E)-3-[(piperazin-1-yl)methylidene]-2,3-dihydro-4H-chromen-4-one derivative (10g ) | Good activity | Good activity | Good activity | [9] |
Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis
Caption: The mechanism of action of antibacterial sulfonamides via competitive inhibition of DHPS.
Experimental Protocols
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and reference sulfonamides) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: MTT Assay
Caption: A stepwise workflow for performing the MTT cytotoxicity assay.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth medium.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate.[12]
-
Reaction Mixture Preparation: In a 96-well plate, add 60 µL of Tris-sulfate buffer (50 mM, pH 7.6), 10 µL of the test compound solution, and 10 µL of the CA enzyme solution.
-
Pre-incubation: Incubate the mixture at 25°C for 10 minutes.
-
Substrate Addition: Add 10 µL of p-nitrophenyl acetate solution to initiate the reaction.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the Ki value for each compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently unavailable, the analysis of structurally related chromane-based sulfonamides suggests a promising potential for this compound, particularly in the realm of anticancer and carbonic anhydrase inhibitory activities. The bulky, lipophilic pentamethylchroman moiety may confer unique properties, such as altered target selectivity and improved pharmacokinetic profiles, when compared to traditional sulfonamides.
Future research should focus on the synthesis and in vitro biological evaluation of this compound against a panel of cancer cell lines, various carbonic anhydrase isoforms, and a broad spectrum of bacterial and fungal pathogens. Structure-activity relationship (SAR) studies on a library of related chromane-sulfonamide derivatives would be invaluable in optimizing the therapeutic potential of this chemical scaffold. Furthermore, investigating its activity on other known sulfonamide targets, such as PPARγ, could reveal novel therapeutic applications.[13] The detailed experimental protocols provided in this guide offer a starting point for such investigations.
References
- 1. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonylurea agents exhibit peroxisome proliferator-activated receptor gamma agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity Profile of Sulfonamide-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide and its biologically active structural analog, alongside a well-characterized sulfonamide-containing therapeutic agent, Celecoxib. The objective is to delineate the concept of pharmacological cross-reactivity and provide supporting experimental context.
Introduction to this compound
Initially, it is critical to establish the primary application of this compound, commonly known as Pmc-Cl . This compound is not a therapeutic agent but a chemical reagent. Its principal role is as a protecting group for the guanidino side chain of arginine during solid-phase peptide synthesis (SPPS). Its sulfonyl chloride group facilitates attachment to the arginine residue, and the bulky pentamethylchroman moiety provides stability during peptide chain elongation.
While Pmc-Cl itself is not designed for biological activity, its core structure, the pentamethylchroman ring, is present in compounds with significant pharmacological effects.
The Biologically Active Core: 2,2,5,7,8-Pentamethyl-6-Chromanol (PMC)
The direct precursor to Pmc-Cl, 2,2,5,7,8-Pentamethyl-6-Chromanol (PMC) , also known as APC-100, is the antioxidant moiety of vitamin E (α-tocopherol) and has been investigated for its own therapeutic potential.[1] Preclinical and early clinical studies have demonstrated that PMC possesses potent anti-cancer activity, particularly against prostate cancer cell lines.[1][2] Its mechanism of action involves the modulation of the androgen receptor (AR) signaling pathway and potent antioxidant effects.[2][3]
This guide will use PMC (APC-100) as the basis for comparison, given its documented biological activity and structural relevance to the user's initial topic.
Comparative Analysis: PMC vs. Celecoxib
To illustrate the concept of pharmacological cross-reactivity, we compare PMC with Celecoxib , an FDA-approved nonsteroidal anti-inflammatory drug (NSAID) that also contains a sulfonamide group. Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. However, like many targeted therapies, it exhibits off-target effects, or cross-reactivity, with other signaling molecules.
Data Presentation
| Feature | 2,2,5,7,8-Pentamethyl-6-Chromanol (PMC / APC-100) | Celecoxib |
| Compound Type | Investigational Anti-Cancer Agent, Antioxidant | Approved Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Primary Target(s) | Androgen Receptor (AR)[2] | Cyclooxygenase-2 (COX-2)[4] |
| Known Cross-Reactivity / Off-Target Effects | Primarily characterized by its antioxidant activity and effects on cholesterol efflux pathways.[3] Off-target kinase activity is not well-documented in publicly available literature. | Inhibits COX-1 at higher concentrations.[4] Modulates ERK and p38 MAPK activity.[5] Can suppress Wnt/β-catenin signaling. |
| Therapeutic Area | Oncology (Prostate Cancer)[2] | Inflammation, Pain, Arthritis, Familial Adenomatous Polyposis[4][6] |
| Chemical Moiety of Interest | Pentamethylchromanol | Benzenesulfonamide |
Experimental Protocols
Protocol 1: Kinase Cross-Reactivity Profiling (KINOMEscan™)
This method is a high-throughput competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase in the panel. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Preparation: The test compound (e.g., Celecoxib) is prepared in DMSO at a specified concentration (e.g., 10 µM).
-
Binding Assay: Kinases from a comprehensive panel (e.g., 468 kinases) are combined with the immobilized ligand and the test compound in microtiter plates.
-
Incubation: The mixture is incubated to allow for binding equilibrium to be reached.
-
Washing & Elution: Unbound components are washed away. The amount of kinase remaining bound to the solid-phase ligand is quantified.
-
Data Analysis: The results are typically reported as percent of control (%Ctrl), where the DMSO control represents 100% binding and a positive control represents 0% binding. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
-
%Ctrl = (test_compound_signal - positive_control_signal) / (DMSO_control_signal - positive_control_signal) * 100
-
-
Interpretation: Compounds showing significant binding (e.g., <10% Ctrl) are identified as potential off-targets, indicating cross-reactivity.
Protocol 2: Androgen Receptor (AR) Signaling Assay (Luciferase Reporter Assay)
This cell-based assay is used to measure the ability of a compound to modulate the transcriptional activity of the androgen receptor.
-
Cell Line: A prostate cancer cell line (e.g., LNCaP) that endogenously expresses the androgen receptor is used. The cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive element (ARE).
-
Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., PMC/APC-100) in the presence of an AR agonist like dihydrotestosterone (DHT). Appropriate vehicle (e.g., DMSO) and agonist-only controls are included.
-
Incubation: Cells are incubated for 24-48 hours to allow for AR-mediated transcription of the luciferase gene.
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to AR transcriptional activity, is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to cell viability (e.g., using a parallel MTS assay). The data is then plotted as a dose-response curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of DHT-induced AR activity.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Androgen Receptor (AR) signaling pathway and inhibition by PMC.
Caption: Primary and off-target signaling pathways modulated by Celecoxib.
References
- 1. glpbio.com [glpbio.com]
- 2. A multicenter phase 1/2a dose-escalation study of the antioxidant moiety of vitamin E 2,2,5,7,8-pentamethyl-6-chromanol (APC-100) in men with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Efficacy of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide: A Comparative Analysis
This guide aims to provide a framework for the future validation of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide by outlining the necessary experimental data, protocols, and comparative analyses required by researchers, scientists, and drug development professionals. In the absence of direct experimental data for the target compound, this document will leverage information on the broader class of sulfonamides to propose a roadmap for investigation.
Proposed Comparative Performance Data
To rigorously evaluate the potential of this compound, its performance should be benchmarked against established sulfonamide drugs with diverse therapeutic applications. A structured comparison would involve quantifying key performance indicators as outlined in the table below.
| Performance Metric | This compound | Sulfadiazine (Antibacterial) | Celecoxib (Anti-inflammatory) | Acetazolamide (Diuretic) |
| IC₅₀ (Target Enzyme/Receptor) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| MIC (Relevant Pathogen) | Data to be determined | Data to be determined | N/A | N/A |
| In vitro Cytotoxicity (CC₅₀) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Pharmacokinetic Profile (t₁/₂) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Solubility (Aqueous) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Essential Experimental Protocols for Validation
Comprehensive validation requires a suite of well-defined experimental protocols. The following methodologies are fundamental for characterizing the biological activity and potential therapeutic utility of this compound.
Synthesis of this compound
The synthesis would typically involve the reaction of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride with ammonia or a primary amine.
-
Reaction Workflow:
In Vitro Biological Activity Screening
A panel of assays is required to determine the primary biological effects of the compound.
-
General Screening Workflow:
Elucidation of Mechanism of Action
For any identified biological activity, understanding the underlying signaling pathways is crucial. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase in bacteria, an essential enzyme in folate synthesis.[1] Investigations should explore if this compound follows this classical pathway or exhibits a novel mechanism.
-
Folate Synthesis Inhibition Pathway:
Future Directions
The therapeutic potential of this compound remains an open question pending rigorous scientific investigation. The chroman moiety, reminiscent of Vitamin E, could confer unique properties, such as altered solubility, cell permeability, or antioxidant activity, potentially leading to novel biological effects when combined with the sulfonamide pharmacophore. Future research should focus on the synthesis and subsequent screening of this compound against a diverse panel of biological targets to uncover any potential therapeutic value. This foundational work is essential before any meaningful comparisons to existing drugs can be made.
References
A Comparative Guide to Arginine Protecting Groups in Peptide Synthesis: Benchmarking 2,2,5,7,8-Pentamethylchroman-6-sulfonamide (Pmc)
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the effective protection of reactive amino acid side chains is paramount to achieving high yields and purity of the target peptide. The guanidino group of arginine, with its high basicity and nucleophilicity, presents a significant challenge, necessitating the use of robust protecting groups. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, derived from 2,2,5,7,8-Pentamethylchroman-6-sulfonamide, has been a widely utilized protecting group for arginine. However, its performance, particularly in sequences containing sensitive residues, has led to the development and adoption of several alternatives.
This guide provides an objective comparison of the Pmc protecting group against other established standards, including 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), Tosyl (Tos), and Nitro (NO₂). The comparison is based on key performance indicators supported by experimental data from peer-reviewed literature, enabling researchers to make informed decisions for their specific synthetic needs.
Quantitative Performance Comparison
The selection of an appropriate arginine protecting group is a critical parameter in SPPS, directly impacting yield, purity, and the ease of synthesis. The following tables summarize the quantitative and qualitative performance of Pmc and its alternatives based on crucial metrics.
| Protecting Group | Cleavage Conditions | Relative Lability | Peptide Yield (Trp-containing peptide)¹ | Ref. |
| Pmc | ~50-95% TFA in DCM | Moderate | 46% | [1] |
| Pbf | ~50-95% TFA in DCM | High | 69% | [1] |
| Mtr | Higher conc. TFA, longer times | Low | Not reported | [] |
| Tos | Strong acids (e.g., HF) | Very Low | Not applicable under Fmoc/tBu | [3] |
| NO₂ | SnCl₂ in mild acid; TFA resistant | Orthogonal | Not directly compared | [4] |
| ¹Yield of desired peptide after a 3-hour cleavage and deprotection with TFA. |
| Protecting Group | Key Side Reactions | Propensity for δ-Lactam Formation | Solubility of Fmoc-Arg(X)-OH | Ref. |
| Pmc | Tryptophan alkylation, O-sulfonation of Ser/Thr | Significant | Soluble in DMF | [1][5] |
| Pbf | Reduced Trp alkylation vs. Pmc | Significant, but less than others in some conditions | Soluble in DMF, DMSO | [1][6] |
| Mtr | Tryptophan alkylation, O-sulfonation of Ser/Thr | Noted, but less studied than Pmc/Pbf | Soluble in DMF | [7] |
| Tos | Tryptophan modification upon cleavage | Can occur, dependent on coupling | Varies | [5] |
| NO₂ | Prevents δ-lactam formation | Low | Soluble in DMF, NBP | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of protecting groups. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Comparative Cleavage Efficiency and Tryptophan Alkylation
Objective: To quantitatively compare the yield of a target peptide and the extent of tryptophan alkylation when using Pmc- and Pbf-protected arginine.
Materials:
-
Peptide sequence containing both Arginine and Tryptophan (e.g., Ac-Trp-Ala-Gly-Arg-NH₂) synthesized on a Rink Amide resin.
-
Fmoc-Arg(Pmc)-OH and Fmoc-Arg(Pbf)-OH.
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
HPLC system for analysis.
Procedure:
-
Synthesize the model peptide using standard Fmoc-SPPS protocols, incorporating either Fmoc-Arg(Pmc)-OH or Fmoc-Arg(Pbf)-OH.
-
After synthesis, wash and dry the peptidyl-resin.
-
Treat a known amount of each resin with the cleavage cocktail for 3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the crude product.
-
Dissolve the crude peptide in a suitable solvent and analyze by reverse-phase HPLC.
-
Quantify the peak corresponding to the desired peptide and any major side-products (e.g., Trp-alkylated peptide) by integrating the peak areas.
-
Calculate the percentage yield of the desired peptide for both Pmc and Pbf versions.
Protocol 2: Evaluation of δ-Lactam Formation
Objective: To quantify the formation of δ-lactam from different protected arginine derivatives during the activation step of coupling.[4]
Materials:
-
Fmoc-Arg(Pmc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Arg(NO₂)-OH.
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure.
-
Solvent: N,N-Dimethylformamide (DMF).
-
Peptidyl-resin (e.g., H-Gly-Phe-Leu-NH-Rink-amide-resin).
-
HPLC system.
Procedure:
-
Prepare a 1:1:1 equimolar mixture of the protected Fmoc-Arg derivative, DIC, and OxymaPure in DMF.
-
Add the activation mixture to the peptidyl-resin.
-
Take aliquots of the supernatant at various time points (e.g., 0, 30, 60, 120 minutes).
-
Quench the reaction in the aliquots and analyze by HPLC to monitor the consumption of the activated amino acid and the formation of the δ-lactam by-product.
-
Compare the percentage of δ-lactam formation over time for each protecting group.
Protocol 3: Cleavage of the NO₂ Protecting Group
Objective: To selectively remove the NO₂ group from an arginine residue while the peptide remains on the solid support.[4]
Materials:
-
Peptidyl-resin containing an Arg(NO₂) residue.
-
Cleavage solution: 2 M SnCl₂ in 2-MeTHF containing 0.04 M phenol and 0.2 M aqueous HCl.
-
Washing solvents: 2-MeTHF, DMF.
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Wash the resin with 2-MeTHF.
-
Treat the resin with the SnCl₂ cleavage solution at 55°C for a specified time (e.g., 1-4 hours), with monitoring by HPLC.
-
Wash the resin thoroughly with 2-MeTHF and DMF to remove reagents.
-
The peptide with the deprotected arginine side chain can then be further elongated or cleaved from the resin using standard procedures.
Visualizing Workflows and Chemical Pathways
To further clarify the processes and challenges associated with arginine protection in SPPS, the following diagrams illustrate the general workflow and a key side reaction pathway.
References
- 1. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. abbexa.com [abbexa.com]
A Comparative Study of Chroman-Based Sulfonamides: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of chroman-based sulfonamides, a class of compounds demonstrating significant therapeutic potential across various disease areas. By integrating a sulfonamide moiety with a chroman scaffold, researchers have developed potent inhibitors of key biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of performance data, experimental protocols, and visual representations of key concepts to facilitate further research and development in this promising field.
Comparative Biological Activities of Chroman-Based Sulfonamides
Chroman-based sulfonamides have been extensively studied for their inhibitory effects on several key biological targets. The following tables summarize the quantitative data from various studies, comparing the efficacy of different derivatives against carbonic anhydrases, cancer cell lines, and microbial species.
Carbonic Anhydrase Inhibition
Chroman-based sulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[1] The classical mechanism of action involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site.[1]
Table 1: Inhibitory Activity (Kᵢ) of Chroman-Based Sulfonamides Against Human Carbonic Anhydrase Isoforms [1]
| Compound ID | R | Linker (X) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 5a | H | - | 35.1 | 35.1 | 16.6 | 45.3 |
| 5f | 7,8-di-CH₃ | - | 25.7 | 9.3 | 19.5 | 55.1 |
| 5h | 6-CH₃ | - | 39.5 | 39.5 | 22.5 | 60.2 |
| 6d | 7-CH₃ | -CH₂CH₂- | 246.7 | 16.6 | 64.8 | 101.3 |
| 6f | 7,8-di-CH₃ | -CH₂CH₂- | 213.6 | 7.5 | 64.8 | 98.7 |
| AAZ | (Standard) | - | 250 | 12.1 | 25.7 | 5.7 |
Note: AAZ (Acetazolamide) is a standard carbonic anhydrase inhibitor used as a reference compound.
Anticancer Activity
The inhibition of tumor-associated carbonic anhydrase IX by chroman-based sulfonamides contributes to their anticancer properties by disrupting the pH regulation in the tumor microenvironment.[1] Some derivatives have also shown direct cytotoxic effects on various cancer cell lines.
Table 2: Anticancer Activity (IC₅₀) of Coumarin-Sulfonamide Derivatives [2]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 8q | A549 (Lung) | 6.01 ± 0.81 |
| 8q | HCT116 (Colon) | 8.32 ± 0.95 |
| 8q | MCF-7 (Breast) | 10.15 ± 1.23 |
| 8q | HeLa (Cervical) | 12.54 ± 1.52 |
| Doxorubicin | (Reference Drug) | Various |
Antimicrobial Activity
Several chroman-based sulfonamide derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria. The data below presents the minimum inhibitory concentrations (MICs) against various bacterial strains.
Table 3: Minimum Inhibitory Concentration (MIC) of Chromone Sulfonamide Derivatives Against Bacterial Strains [3]
| Compound ID | S. aureus (MRSA) (µg/mL) | E. coli (MDR) (µg/mL) | S. Typhi (MDR) (µg/mL) |
| 1a | 150 | 128 | 250 |
| 1b | 150 | >256 | 150 |
| Ampicillin | (Reference) | Various | Various |
| Gentamycin | (Reference) | Various | Various |
Note: MRSA (Methicillin-resistant Staphylococcus aureus), MDR (Multi-drug resistant).
Anti-inflammatory Activity
Recent studies have explored the potential of chromone-sulfonamide derivatives as dual inhibitors of cyclooxygenases (COXs) and inducible nitric oxide synthase (iNOS), key enzymes in inflammatory pathways.[4]
Table 4: Anti-inflammatory Activity (IC₅₀) of Chromone-Sulfonamide Derivatives [4]
| Compound ID | PGE₂ Inhibition (IC₅₀ in µM) | NO Inhibition (IC₅₀ in µM) |
| 4a | >500 | >500 |
| 4b | 315.2 ± 5.6 | 480.1 ± 9.2 |
| 4c | 189.7 ± 4.1 | 210.5 ± 6.7 |
| 4d | 98.3 ± 2.5 | 150.3 ± 5.1 |
| 4i | 28.83 ± 0.06 | 36.95 ± 3.9 |
| Ibuprofen | 246.5 ± 3.8 | - |
| L-Canavanine | - | 440.0 ± 7.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
This method measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.
-
Enzyme and Inhibitor Preparation: A solution of purified human carbonic anhydrase (hCA) isoform is prepared in a buffer (e.g., 10 mM HEPES, pH 7.5). The chroman-based sulfonamide inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.
-
Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains a CO₂-saturated solution with a pH indicator (e.g., phenol red).
-
Data Acquisition: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.
-
Inhibition Measurement: The assay is repeated with different concentrations of the inhibitor pre-incubated with the enzyme. The initial rates of the reaction are calculated from the absorbance curves.
-
Data Analysis: The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Anticancer MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The chroman-based sulfonamide derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The chroman-based sulfonamide is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.
Visualizations: Pathways, Workflows, and Relationships
The following diagrams, created using the DOT language, provide visual summaries of key concepts related to the study of chroman-based sulfonamides.
References
- 1. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanism study of coumarin-sulfonamide derivatives as carbonic anhydrase IX inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Arginine Side-Chain Protection in Peptide Synthesis: The Role of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) Moiety
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the highly basic guanidino function of arginine is critical for the successful synthesis of pure, high-yield peptides. This guide provides a comprehensive comparison of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group, derived from its precursor 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), with other commonly used arginine protecting groups. While the query specified 2,2,5,7,8-Pentamethylchroman-6-sulfonamide, it is the sulfonyl chloride that serves as the key reagent in this context, leading to the Pmc-protected arginine used in research.
Introduction to Arginine Protection in Fmoc-SPPS
The guanidino group of arginine (pKa ≈ 12.5) is highly nucleophilic and requires robust protection during Fmoc-based SPPS to prevent side reactions during peptide chain elongation. The ideal protecting group should be stable during the repetitive basic conditions of Fmoc deprotection (typically with piperidine) and selectively cleavable under acidic conditions at the final cleavage step, without causing degradation of the peptide. The Pmc group, along with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups, are the most widely employed sulfonyl-type protecting groups for this purpose.
Comparative Analysis of Arginine Protecting Groups
The choice of an arginine protecting group significantly impacts the efficiency of peptide synthesis, particularly concerning cleavage kinetics and the suppression of side reactions. The following table summarizes the key performance characteristics of Pmc, Pbf, and Mtr.
| Feature | Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) |
| Acid Lability | More labile than Mtr.[1] | Most labile of the three.[1][2] | Least labile, requires strong acid and prolonged cleavage times. |
| Typical Deprotection Time | 2-4 hours, longer with multiple Arg(Pmc) residues.[3] | 1-2 hours, generally faster than Pmc.[4] | Can take up to 24 hours for complete removal.[5] |
| Side Reactions | Prone to alkylation of Tryptophan (Trp) residues during cleavage.[6] Can also lead to N-sulfonated Arg and O-sulfonated Ser/Thr. | Less prone to Trp alkylation compared to Pmc.[1] | Significant risk of Trp sulfonation. |
| Peptide Yield (Example) | 46% yield for a Trp-containing peptide after 3-hour TFA cleavage.[1][6][7] | 69% yield for the same Trp-containing peptide under identical conditions.[1][6][7] | Generally lower yields for complex peptides due to harsh cleavage conditions. |
| Recommended Use | Peptides not containing Tryptophan. Useful for peptides with multiple arginine residues due to better lability than Mtr.[1] | Preferred choice for most applications , especially for peptides containing Tryptophan or multiple arginines.[6] | Largely superseded by Pmc and Pbf due to its drawbacks. |
Experimental Protocols
General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual synthesis of a peptide using Fmoc-Arg(Pmc)-OH.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (incorporating Fmoc-Arg(Pmc)-OH):
-
In a separate vial, dissolve Fmoc-Arg(Pmc)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add an activation base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5-7 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptidyl-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail. For a peptide containing Arg(Pmc) but no Trp, a common cocktail is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir at room temperature for 2-4 hours.[3] For peptides with multiple Arg(Pmc) residues, the cleavage time may need to be extended.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
The Untapped Potential: Evaluating 2,2,5,7,8-Pentamethylchroman-6-sulfonamide in the Landscape of Carbonic Anhydrase Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and selectivity is a perpetual endeavor. Within the realm of enzyme inhibitors, sulfonamide-based compounds have a long and successful history. This guide provides a comparative analysis of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide and its structural analogs, focusing on their potential as carbonic anhydrase inhibitors and highlighting the limitations and advantages when compared to established alternatives.
While specific experimental data for this compound is not extensively available in the current body of literature, a comprehensive review of structurally related chromane and chromene sulfonamides provides valuable insights into its potential biological activity and limitations. The primary area of investigation for this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.
Comparison with the Gold Standard: Acetazolamide
Acetazolamide, a classical sulfonamide carbonic anhydrase inhibitor, serves as a benchmark for comparison. The key limitation of many existing CA inhibitors is their lack of isoform selectivity, leading to off-target effects. Research into novel sulfonamides, including those with a chromane scaffold, aims to address this limitation.
Performance Data of Chromane-Based Sulfonamide Analogs
Recent studies have explored the inhibitory effects of various chromane and chromene sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. The data reveals that modifications to the chromane ring system can significantly influence inhibitory potency and selectivity.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference Compound | Reference Kᵢ |
| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA I | 213.7 nM | Acetazolamide | - |
| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA II | 35.1 nM | Acetazolamide | 12.1 nM |
| 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA II | 9.3 nM | Acetazolamide | 12.1 nM |
| 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide | hCA II | 7.5 nM | Acetazolamide | 12.1 nM |
| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA IX | 16.6 nM | Acetazolamide | 25.7 nM |
| 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA IX | 19.5 nM | Acetazolamide | 25.7 nM |
| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA XII | 20.1 nM | Acetazolamide | - |
Data sourced from a study on chromene-containing aromatic sulfonamides as carbonic anhydrase inhibitors.[1]
These findings suggest that the chromane scaffold can be a valuable component in designing potent and potentially selective CA inhibitors. The presence and position of methyl groups on the chromane ring, as in the case of this compound, are likely to play a significant role in modulating the binding affinity to the enzyme's active site.
Experimental Protocols
The synthesis and evaluation of chromane-based sulfonamides typically follow established methodologies.
General Synthesis of Chromane-Sulfonamides
The synthesis of chromane-sulfonamides generally involves the reaction of a corresponding chromane-6-sulfonyl chloride with an appropriate amine. The sulfonyl chloride precursor can be synthesized from the corresponding chromanol.
Example Protocol:
-
Sulfonylation of Chromanol: The chromanol is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, in an appropriate solvent like chloroform at reduced temperatures.
-
Formation of Sulfonamide: The resulting chromane-sulfonyl chloride is then reacted with ammonia or a primary/secondary amine in the presence of a base to yield the desired sulfonamide.
References
Safety Operating Guide
Safe Disposal of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide, ensuring compliance with general safety protocols.
Immediate Safety and Handling
Before beginning the disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood. In case of a spill, avoid dust formation, prevent the chemical from entering drains, and collect the material into a suitable, closed container for disposal.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to manage it as hazardous chemical waste. Disposal into sanitary sewers or regular trash is not advised[3][4].
-
Waste Minimization : Before beginning experimental work, aim to minimize the quantity of waste generated. This can be achieved by ordering the smallest necessary quantity of the chemical and reducing the scale of experiments where possible[5].
-
Waste Collection and Segregation :
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), into a designated and compatible hazardous waste container[2]. The container should be in good condition, made of a material that does not react with the chemical, and have a secure screw cap[6].
-
Do not mix this waste with other incompatible waste streams. For example, store it separately from acids and bases[6].
-
-
Labeling :
-
Storage :
-
Disposal Request :
-
Once the waste container is full or you have completed the experiments, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company[5][7].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [5] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | [5] |
| pH for Drain Disposal (Not Recommended) | Between 5.5 and 10.5 | [3] |
| Empty Container Residue Limit | No more than 2.5 cm (1 in.) or 3% by weight | [2] |
| SAA Storage Time Limit | Up to 12 months (if accumulation limits are not exceeded) | [5] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving the use of this compound. Researchers should develop their own experimental protocols in accordance with established laboratory safety practices and the principles of green chemistry[2].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride | C14H19ClO3S | CID 4374440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guidance for 2,2,5,7,8-Pentamethylchroman-6-sulfonamide
For the attention of researchers, scientists, and drug development professionals, this document provides critical safety and logistical information for the handling of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide. The following procedures are based on established best practices for handling fine chemicals and related sulfonamide compounds.
Immediate Safety Concerns
Emergency First Aid:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to ensure user safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Double-gloving with chemical-resistant gloves | Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound.[4] |
| Eyes | Safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.[5][6] |
| Body | Chemical-resistant laboratory coat | A long-sleeved, solid-front lab coat made of a low-permeability fabric is required.[4] |
| Respiratory | Respirator with appropriate cartridges | Use a respirator with P3 (EN 143) respirator cartridges, especially when handling the powder form or if there is a risk of aerosol generation. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet.[5] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools to prevent ignition sources.[7]
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
The recommended storage temperature for the related compound Pmc-Cl is -20°C.
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Collect and store waste in suitable, closed, and clearly labeled containers.
-
Dispose of the waste through a licensed and authorized waste management company.
-
Do not allow the chemical to enter drains or the environment.[7]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for handling this compound.
References
- 1. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride | C14H19ClO3S | CID 4374440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. osha.gov [osha.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. store.sangon.com [store.sangon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
